2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
説明
BenchChem offers high-quality 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-chloro-N-[(4-methoxynaphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-13-7-6-10(9-16-14(17)8-15)11-4-2-3-5-12(11)13/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCQNJXVQRLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Whitepaper: Structural and Mechanistic Profiling of 2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
Executive Summary
As the landscape of drug discovery and chemical biology evolves, the strategic deployment of targeted covalent inhibitors (TCIs) and activity-based probes has become paramount[1]. 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CAS: 861225-85-6) represents a prototypical, highly versatile bifunctional architecture. By coupling an electrophilic warhead with an electron-rich, lipophilic aromatic core, this molecule serves as a powerful model for understanding proximity-driven covalent modification.
As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical structure, but as a dynamic system. This guide deconstructs its physicochemical properties, establishes the mechanistic rationale behind its design, and provides self-validating experimental workflows for profiling its reactivity and protein engagement.
Structural Deconstruction & Mechanistic Rationale
The efficacy of any covalent probe relies on the "affinity first, reactivity second" paradigm[2]. The structural components of this molecule are deliberately engineered to fulfill this two-step mechanism:
-
The Electrophilic Warhead (2-Chloroacetamide): Unlike highly reactive iodoacetamides that often suffer from pan-proteomic toxicity, or relatively inert acrylamides that require highly activated microenvironments, the chloroacetamide group occupies a "Goldilocks" zone of intrinsic reactivity[3]. It undergoes an SN2 nucleophilic substitution exclusively when driven by the local effective concentration provided by target binding[4].
-
The Recognition Core (4-Methoxy-1-naphthyl): The naphthalene ring provides a vast hydrophobic surface area, ideal for intercalating into deep lipophilic pockets (e.g., kinase hinge regions or protein-protein interaction interfaces). The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group (EDG). Through resonance, it enriches the π -system of the naphthalene core, enhancing π−π stacking capabilities and potentially red-shifting the inherent fluorescence of the naphthyl moiety for orthogonal optical tracking.
-
The Flexible Linker (Methylamine): The single methylene spacer (-CH₂-) between the rigid naphthyl ring and the amide nitrogen provides critical rotational degrees of freedom. This flexibility allows the warhead to dynamically sample the conformational space within a binding pocket to achieve the precise trajectory required for nucleophilic attack.
Physicochemical Properties & Computational Profiling
To predict the pharmacokinetic and target-engagement behavior of the molecule, we must analyze its quantitative physicochemical parameters. The data below illustrates why this scaffold is highly suited for intracellular applications.
| Property | Value | Mechanistic Rationale & Implication |
| Molecular Formula | C₁₄H₁₄ClNO₂ | Establishes the baseline mass for adduct tracking. |
| Molecular Weight | 263.72 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable membrane permeability and minimal steric clashing. |
| Estimated LogP | ~3.2 | Highly lipophilic; optimal for partitioning into hydrophobic protein pockets and crossing lipid bilayers. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | The low TPSA guarantees excellent cellular penetrance, making it ideal for live-cell intracellular targeting. |
| H-Bond Donors | 1 (Amide NH) | Can serve as a critical directional anchor, interacting with backbone carbonyls within a target site. |
| H-Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Facilitates orientation via interactions with target side-chain hydroxyls or amines. |
| Rotatable Bonds | 4 | Provides the necessary conformational flexibility for the warhead to align with proximal target cysteines. |
Mechanistic Pathway of Covalent Engagement
The transition from a reversible binder to an irreversible adduct is the defining feature of this molecule. The following diagram illustrates the logical flow of the SN2 reaction between a target cysteine thiolate and the chloroacetamide probe.
Figure 1: SN2 mechanistic pathway of covalent adduct formation via chloroacetamide alkylation.
Experimental Workflows: Reactivity & Labeling Profiling
To utilize this compound effectively, one must deploy self-validating experimental systems. Below are the definitive protocols for characterizing its intrinsic reactivity and proteomic target landscape.
Workflow 1: Intrinsic Reactivity Profiling via GSH Assay
Objective: To quantify the intrinsic electrophilicity of the chloroacetamide warhead. Causality & Self-Validation: Why use glutathione (GSH)? GSH is the primary intracellular antioxidant, present at millimolar concentrations. By measuring the pseudo-first-order half-life ( t1/2 ) of the probe with GSH, we create a self-validating system that predicts in vivo stability. A probe that depletes instantly possesses pan-reactive toxicity, whereas one that remains entirely unreacted lacks the electrophilicity required for covalent trapping[4].
Step-by-Step Protocol:
-
Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. Ensure the DMSO is anhydrous to prevent premature hydrolysis of the warhead.
-
Incubation: Dilute the probe to a final concentration of 10 µM in PBS (pH 7.4) containing 5 mM GSH. Incubate at 37°C to mimic physiological conditions.
-
Quenching (Critical Step): At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid. Validation: The acidic shift instantly protonates the GSH thiolate (-S⁻ to -SH), completely halting the SN2 reaction and locking the kinetic snapshot.
-
LC-MS/MS Analysis: Monitor the depletion of the parent ion (m/z 264.1 [M+H]⁺) using Multiple Reaction Monitoring (MRM).
-
Data Processing: Plot the natural log of the remaining probe concentration versus time to calculate the pseudo-first-order rate constant ( kobs ).
Workflow 2: Proteome-Wide Cysteine Engagement (ABPP)
Objective: To map the specific cysteine residues modified by the probe in a complex biological matrix. Causality & Self-Validation: While direct fluorescence tracking via the naphthyl group provides macroscopic cellular localization, it lacks molecular resolution. By digesting the proteome and searching for a specific mass shift, we validate the exact site of engagement, turning a phenotypic observation into a structurally validated mechanism[3].
Step-by-Step Protocol:
-
Lysate Preparation: Lyse target cells (e.g., HeLa) in a native buffer (50 mM HEPES, pH 7.4) to preserve protein folding and endogenous binding pockets. Adjust the protein concentration to 2 mg/mL.
-
Probe Labeling: Incubate the lysate with 10 µM of the probe for 1 hour at 37°C. Control: Run a parallel vehicle (DMSO) control to filter out background noise and endogenous adducts.
-
Denaturation & Digestion: Precipitate proteins using a cold chloroform/methanol extraction to remove unreacted probe. Resuspend the pellet in 8 M urea. Reduce disulfides with DTT, and alkylate unreacted cysteines with iodoacetamide (IAA). Digest overnight with sequencing-grade Trypsin.
-
LC-MS/MS Acquisition: Analyze the resulting peptides via high-resolution tandem mass spectrometry (e.g., Orbitrap).
-
Bioinformatic Search: Search the raw data against the human proteome. Specify a dynamic modification of +228.10 Da on cysteine residues. Rationale: This exact mass shift represents the addition of the C₁₄H₁₄NO₂ adduct following the loss of the chloride leaving group (35.45 Da) and the thiol proton.
References
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. URL:[Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. URL: [Link]
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. URL:[Link]
-
Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. URL:[Link]
Sources
An In-depth Technical Guide to 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, a specialized chemical intermediate with significant potential in the field of drug development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its mechanistic relevance as a versatile chemical scaffold.
Core Compound Analysis: Physicochemical Properties
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a derivative of chloroacetamide featuring a bulky, methoxy-substituted naphthylmethyl group. While not widely cataloged with a dedicated CAS number, its molecular structure allows for a precise determination of its fundamental properties.
The chemical structure consists of a chloroacetamide moiety, which serves as a reactive electrophilic center, linked via a methylene bridge to the 1-position of a naphthalene ring. A methoxy group is substituted at the 4-position of the naphthalene core.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄ClNO₂ | Calculated |
| Molecular Weight | 263.72 g/mol | Calculated |
| IUPAC Name | 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide | IUPAC Nomenclature |
| Appearance | Predicted: White to off-white solid | Inferred from analogous compounds[1] |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, THF, DMF), sparingly soluble in water | Inferred from analogous compounds[1] |
The presence of the chloroacetamide functional group is of primary interest to drug development professionals. This group acts as a reactive handle, specifically an electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.
Synthesis Protocol: A Self-Validating Two-Step Approach
The synthesis of the title compound is best approached through a two-step process that ensures high purity and yield. The strategy involves the initial synthesis of the key amine intermediate, (4-methoxy-1-naphthyl)methanamine, followed by its acylation with chloroacetyl chloride. This method is adapted from established procedures for the synthesis of N-aryl and N-benzyl chloroacetamides.[2][3]
Step 1: Synthesis of the Amine Intermediate, (4-methoxy-1-naphthyl)methanamine
The critical precursor amine can be efficiently synthesized via the reductive amination of 4-methoxy-1-naphthaldehyde. This common and reliable transformation introduces the required aminomethyl group.
-
Dissolution: In a round-bottom flask, dissolve 4-methoxy-1-naphthaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH).
-
Amine Addition: Add a solution of ammonia or methylamine (a slight excess) in methanol to the aldehyde solution.[4]
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction.[4]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine.
-
Purification: The crude (4-methoxy-1-naphthyl)methanamine can be purified by column chromatography on silica gel if necessary.
Step 2: Acylation to Yield 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
The final step is a standard acylation reaction where the synthesized amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Reactant Setup: Dissolve the purified (4-methoxy-1-naphthyl)methanamine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reactivity of the acid chloride.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of the amine hydrochloride salt will form.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide.
Caption: Synthetic workflow for 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide.
Relevance and Application in Drug Development
The structural motifs within 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide—the naphthalene core and the reactive chloroacetamide group—are both well-established pharmacophores in medicinal chemistry.
The Naphthalene Scaffold: A Privileged Structure
The naphthalene ring system is a "privileged structure," frequently found in FDA-approved drugs and clinical candidates.[5] Its rigid, lipophilic nature provides an excellent scaffold for orienting functional groups to interact with biological targets. Naphthalene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] The methoxy substitution can further modulate the electronic properties and metabolic stability of the ring system.
The Chloroacetamide Warhead: A Covalent Modifier
The primary utility of the title compound in drug discovery lies in its 2-chloroacetamide group. This functional group is a potent electrophile, making the molecule a candidate for use as a covalent inhibitor.[2] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition.
Caption: Mechanism of covalent inhibition via nucleophilic attack on the chloroacetamide warhead.
The α-carbon of the chloroacetamide is highly susceptible to nucleophilic attack by residues such as cysteine (via its thiol group) or lysine (via its amine group) within a protein's active or allosteric site. This reactivity is the basis for its use in designing targeted covalent inhibitors, a strategy that has gained significant traction in oncology and other therapeutic areas.
By incorporating the 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide scaffold, medicinal chemists can design molecules that first use the naphthalene moiety to achieve specific binding affinity for a target protein, and then leverage the chloroacetamide "warhead" to form a permanent covalent bond, thereby achieving potent and durable target engagement.
Conclusion and Future Outlook
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide represents a valuable, albeit specialized, building block for modern drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The combination of a privileged naphthalene scaffold with a reactive covalent warhead provides a powerful tool for developing potent and selective inhibitors. Researchers in drug development can utilize this compound as a starting point for fragment-based or lead optimization campaigns aimed at creating novel covalent therapeutics targeting a range of diseases.
References
-
Saleem, R. M., Alqahtani, A. S., Alsulami, R. N., & Zaki, I. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]
-
Chemical Synthesis Database. (2025). 2-chloro-N-[(2-hydroxy-1-naphthyl)methyl]acetamide. [Link]
-
Saleem, R. M., Alqahtani, A. S., Alsulami, R. N., & Zaki, I. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. [Link]
-
MDPI. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. [Link]
-
Abdel-Latif, E., & Mustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of 1-methoxynaphthalene. [Link]
-
Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. [Link]
-
Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Fieser, L. F. (n.d.). 1,4-NAPHTHOQUINONE. Organic Syntheses. [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 4-Methoxy-N-methyl-1,8-naphthalimide. [Link]
- Google Patents. (n.d.).
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. ResearchGate. [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
The Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Pharmacophore properties of 4-methoxy-1-naphthyl derivatives
Pharmacophore Properties of 4-Methoxy-1-Naphthyl Derivatives: A Structural and Mechanistic Guide for Drug Discovery
Executive Summary
In medicinal chemistry, the selection of aromatic appendages dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. The 4-methoxy-1-naphthyl moiety has emerged as a highly privileged pharmacophore, imparting unique steric, electronic, and lipophilic characteristics that drive high-affinity interactions across diverse G-protein coupled receptors (GPCRs). This technical guide explores the physicochemical logic, receptor-specific structure-activity relationships (SAR), and validated experimental workflows for developing and evaluating 4-methoxy-1-naphthyl derivatives.
The Physicochemical Logic of the Scaffold
As an application scientist designing small-molecule therapeutics, understanding the spatial and electronic profile of a pharmacophore is critical. The 4-methoxy-1-naphthyl group is not merely a lipophilic placeholder; it is an active participant in receptor stabilization.
-
Steric Bulk and Hydrophobic Anchoring: The fused bicyclic naphthalene ring occupies a significant spatial volume. In deep transmembrane GPCR pockets, this bulk drives receptor subtype selectivity by exploiting hydrophobic cavities that smaller phenyl rings fail to reach.
-
Electronic Synergy: The methoxy group at the C4 position acts as a strong electron-donating group via resonance. This enriches the π -electron cloud of the naphthyl system, significantly enhancing π−π stacking and cation- π interactions with aromatic (e.g., Phenylalanine, Tyrosine) and basic amino acid residues in the binding cleft. Furthermore, the oxygen atom of the methoxy group serves as a localized, highly directional hydrogen bond acceptor[1].
Target Specificity and Mechanistic Pathways
β2 -Adrenergic Receptor ( β2 -AR) Biased Agonism
Fenoterol derivatives, specifically (R,R')-4'-methoxy-1-naphthylfenoterol (MNF), demonstrate how this pharmacophore can shift a molecule from a simple bronchodilator to a targeted antineoplastic agent. Comparative Molecular Field Analysis (CoMFA) reveals that the 4-methoxy-1-naphthyl substituent fits precisely into an extended binding pocket of the β2 -AR, where the methoxy oxygen engages in critical hydrogen bonding while the naphthyl ring stabilizes the active conformation via extended electronegative fields[1]. This specific stabilization promotes biased signaling—activating cAMP pathways while simultaneously acting as a GPR55 antagonist—which profoundly inhibits cell migration and proliferation in melanoma and C6 glioma models[2].
Cannabinoid Receptors (CB1/CB2)
In synthetic cannabinoids like JWH-081 ((4-methoxy-1-naphthyl)(1-pentyl-1H-indol-3-yl)methanone), the pharmacophore replaces the traditional phenolic rings of classical cannabinoids. The lipophilicity of the naphthyl ring anchors the molecule deep within the hydrophobic transmembrane helices of CB1/CB2. The methoxy group modulates the binding kinetics, resulting in potent agonistic activity that exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF- α [3].
5-HT1A Receptor Activation
Derivatives incorporating a 4-methoxy-1-naphthyl ether linkage (e.g., complex pyrrolo-imidazole diones) exhibit exceptional affinity for 5-HT1A receptors. The extended nature of the naphthyl ether allows the molecule to penetrate deeply into the orthosteric site, yielding Ki values in the low nanomolar range and functioning as potent antinociceptive agents in vivo[4].
Quantitative Structure-Activity Relationships (SAR)
To facilitate comparative analysis, the quantitative metrics of key 4-methoxy-1-naphthyl derivatives are summarized below:
| Compound / Derivative | Primary Target(s) | Role of the Pharmacophore | Key Quantitative Metric |
| (R,R')-MNF | β2 -AR / GPR55 | Synergistic π−π stabilization; H-bonding via 4-methoxy | IC 50 ≈ 1 nmol/L (C6 Glioma)[2] |
| JWH-081 | CB1 / CB2 Receptors | Hydrophobic anchoring in transmembrane helices | High affinity agonist[3] |
| Compound 19 | 5-HT1A Receptor | Deep pocket insertion via alkoxy-ether linkage | Ki = 2.3 nM; EC 50 = 19 nM[4] |
| Menbutone | Choleretic targets | Lipophilic bulk for rapid hepatic transport | Plasma C max reached < 1 hr[5] |
Validated Experimental Workflows
A robust drug discovery program relies on self-validating protocols. Below are the standard operating procedures for synthesizing the scaffold and evaluating its receptor affinity, complete with the mechanistic causality behind each step.
Protocol A: Synthesis of the 4-Methoxy-1-Naphthyl Scaffold (Menbutone Example)
This protocol details the Friedel-Crafts acylation of 1-methoxynaphthalene to yield Menbutone (4-(4-methoxy-1-naphthyl)-4-oxobutyric acid)[5].
-
Reagent Solubilization: Dissolve 15.8 g of 1-methoxynaphthalene and 10.0 g of succinic anhydride in 120 mL of anhydrous dichloromethane. Cool the reaction vessel to 1–3 °C.
-
Causality: Dichloromethane is a non-coordinating solvent that stabilizes the intermediate acylium ion without participating in the reaction. Cooling is strictly required to prevent unwanted side reactions before the catalyst is fully integrated.
-
-
Catalyst Addition: Add 15.0 g of anhydrous aluminum trichloride ( AlCl3 ) in three divided batches over 20 minutes.
-
Causality: The Friedel-Crafts acylation is highly exothermic. Adding the Lewis acid in divided batches prevents localized overheating. If the temperature spikes, the AlCl3 can act as a demethylating agent, cleaving the critical methoxy ether into a phenol and destroying the pharmacophore.
-
-
Thermal Incubation: Heat the solution to 35 ± 2 °C and maintain for 6 hours.
-
Causality: This specific temperature provides the activation energy required for para-substitution (C4 position) while avoiding thermodynamic shifts that could lead to ortho-substitution or polymerizations.
-
-
Quenching: Pour the reaction mixture into an ice-water mixture (200 g ice, 300 g water).
-
Causality: Rapid aqueous quenching hydrolyzes the aluminum complex safely. The use of ice prevents the exothermic hydrolysis of AlCl3 from thermally degrading the newly formed oxobutyric acid product.
-
Protocol B: Radioligand Binding Assay for GPCR Affinity
Used to determine the Ki of 4-methoxy-1-naphthyl derivatives at target receptors.
-
Membrane Preparation: Homogenize target cells in ice-cold Tris-HCl buffer containing 5 mM EDTA and protease inhibitors.
-
Causality: EDTA chelates divalent cations ( Mg2+ , Ca2+ ) required by metalloproteases, while the cold temperature minimizes lipid peroxidation and thermal denaturation of the GPCRs, preserving the native 3D conformation of the binding pocket.
-
-
Equilibration: Incubate the membranes with a constant concentration of a [3H] -labeled probe and varying concentrations of the derivative for 90 minutes at 30 °C. Include a non-hydrolyzable GTP analog (e.g., GTP γ S).
-
Causality: GTP γ S uncouples the GPCR from the intracellular G-protein. This ensures that the measured Ki reflects the true affinity for the receptor's uncoupled state, rather than an artifact of the ternary complex. 30 °C is chosen because higher temperatures accelerate receptor degradation, while lower temperatures fail to reach thermodynamic equilibrium.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the filter surface, drastically reducing the non-specific binding of the highly lipophilic 4-methoxy-1-naphthyl ligands to the filter matrix, thereby maximizing the signal-to-noise ratio.
-
Pathway Visualization
The following diagram illustrates the complex, biased signaling cascade induced by (R,R')-MNF, highlighting how the pharmacophore simultaneously modulates two different GPCRs to arrest tumor growth.
Fig 1: Biased signaling pathway of (R,R')-MNF at β2-AR and GPR55 receptors.
References
-
Comparative Molecular Field Analysis of Fenoterol Derivatives: A Platform Towards Highly Selective and Effective β2 Adrenergic Receptor Agonists , National Institutes of Health (NIH). 1
-
Antitumor activity of (R,R')-4′-methoxy-1-naphthylfenoterol in a rat C6 glioma xenograft model , ResearchGate. 2
-
JWH 081 - Synthetic Cannabinoid , CymitQuimica. 3
-
New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo , Docta Complutense. 4
-
Menbutone Formula and Manufacturing , ECHEMI. 5
Sources
- 1. Comparative Molecular Field Analysis of Fenoterol Derivatives: A Platform Towards Highly Selective and Effective β2 Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 210179-46-7: JWH 081 | CymitQuimica [cymitquimica.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. echemi.com [echemi.com]
Elucidating the Biological Targets of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide: A Mechanistic and Methodological Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Structural Deconstruction
As a Senior Application Scientist evaluating novel chemical probes, the first step in target deconvolution is structural analysis. The compound 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a rationally designed synthetic molecule characterized by two distinct functional domains:
-
The Chloroacetamide Warhead: A classic electrophilic moiety. Chloroacetamides undergo nucleophilic substitution ( SN2 ) reactions, predominantly targeting the highly nucleophilic thiolate anions of reactive cysteine residues in proteins[1]. This makes the compound a prime candidate for Targeted Covalent Inhibition (TCI) or irreversible receptor modulation.
-
The 4-Methoxy-1-naphthylmethyl Recognition Element: This bulky, electron-rich aromatic system provides significant lipophilicity and steric bulk. It is structurally homologous to the pharmacophores of known GPCR ligands (such as the melatonin receptor agonist agomelatine)[2], driving the molecule into deep, hydrophobic binding pockets while simultaneously facilitating cell membrane permeability.
Because covalent probes do not rely solely on equilibrium binding, their biological targets are dictated by the synergy between the non-covalent affinity of the naphthyl group and the precise spatial orientation of the chloroacetamide warhead relative to a target cysteine.
Fig 1: Structural deconstruction and hypothesized target interactions of the compound.
Primary Target Hypothesis I: TRPA1 Channel Activation
Causality & Mechanism
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is uniquely gated by electrophilic compounds[3]. Unlike traditional lock-and-key agonism, TRPA1 is activated when electrophiles (like chloroacetamides) covalently modify specific intracellular N-terminal cysteines (e.g., Cys621, Cys641, Cys665). The highly lipophilic 4-methoxy-1-naphthylmethyl group ensures rapid partitioning across the plasma membrane, allowing the chloroacetamide warhead to access and alkylate these intracellular residues, leading to sustained channel opening and calcium influx.
Experimental Protocol: FLIPR Calcium Influx Assay
To validate TRPA1 as a target, we utilize a high-throughput Fluorometric Imaging Plate Reader (FLIPR) assay. This system is self-validating: if the compound acts via covalent modification, the calcium influx will be sustained and resistant to rapid washout, unlike reversible agonists.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing human TRPA1 (and wild-type HEK293 as a negative control) in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL/well of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.
-
Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.
-
Compound Addition: Inject 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide at varying concentrations (1 nM to 10 µM).
-
Kinetic Readout: Record fluorescence continuously for 5 minutes. The causality of TRPA1 activation is confirmed if a dose-dependent, sustained increase in Relative Fluorescence Units (RFU) is observed exclusively in the TRPA1-expressing cell line.
-
Antagonist Reversal (Validation): Pre-incubate a parallel plate with the selective TRPA1 antagonist A-967079. A complete blockade of the calcium signal confirms target specificity.
Primary Target Hypothesis II: Melatonin Receptors (MT1/MT2)
Causality & Mechanism
The compound shares striking structural homology with , such as agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide)[2]. By replacing the standard acetamide with a chloroacetamide, the molecule is transformed into a potential affinity label. It is hypothesized that the naphthyl moiety drives the compound into the MT1/MT2 orthosteric pocket, positioning the chloroacetamide to irreversibly alkylate a proximal cysteine or nucleophilic residue within the transmembrane helices.
Experimental Protocol: Radioligand Washout Assay
To prove covalent binding rather than mere high-affinity reversible binding, a radioligand washout assay is required.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from CHO cells expressing human MT1 or MT2 receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
Covalent Pre-incubation: Incubate 50 µg of membrane protein with 1 µM of the test compound (or vehicle) for 60 minutes at 25°C to allow the covalent bond to form.
-
Extensive Washout: Centrifuge the membranes at 20,000 x g for 15 minutes. Discard the supernatant. Resuspend the pellet in fresh buffer. Repeat this wash cycle four times to completely remove any unbound or reversibly bound ligand.
-
Radioligand Binding: Resuspend the washed membranes and incubate with 0.1 nM [³H]-Melatonin for 2 hours at 25°C.
-
Filtration and Scintillation: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Data Interpretation: If the compound is a covalent affinity label, the Bmax (maximum binding capacity) for [³H]-Melatonin will be permanently reduced by >80% compared to the vehicle control, as the binding sites are irreversibly occupied.
Fig 2: Radioligand washout assay workflow to validate irreversible covalent target modification.
Primary Target Hypothesis III: Cysteine Proteases
Causality & Mechanism
If the compound does not exhibit GPCR or ion channel specificity, its default biological activity will likely be the inhibition of intracellular cysteine proteases (e.g., Cathepsins or Caspases). Chloroacetamides are widely utilized in due to their balanced reactivity—they are stable enough to avoid indiscriminate glutathione depletion but reactive enough to alkylate highly acidic active-site cysteines[1].
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
To agnostically identify the exact protease targets, competitive ABPP is deployed.
Step-by-Step Methodology:
-
Proteome Extraction: Lyse target cells (e.g., HeLa or macrophages) in native lysis buffer (PBS + 0.1% Triton X-100, sans reducing agents/protease inhibitors).
-
Compound Labeling: Incubate the proteome (2 mg/mL) with the test compound (10 µM) for 1 hour at 37°C.
-
Probe Competition: Add a broad-spectrum fluorescent reactive probe (e.g., TAMRA-FP or a cysteine-reactive iodoacetamide-alkyne probe) for 30 minutes.
-
Click Chemistry (If using alkyne probe): React the lysates with TAMRA-azide using CuAAC (Copper-catalyzed azide-alkyne cycloaddition).
-
SDS-PAGE & In-Gel Fluorescence: Resolve the proteins on a 4-12% SDS-PAGE gel. Scan the gel using a fluorescence scanner (Ex: 532 nm).
-
Analysis: A target protein is identified by the disappearance of a fluorescent band in the compound-treated lane compared to the DMSO control, indicating that the test compound covalently occupied the active site and blocked the fluorescent probe.
Quantitative Data Summary
To establish a rigorous benchmarking system for this compound, the following metrics must be captured across the experimental workflows. This structured data allows for immediate differentiation between on-target covalent engagement and off-target toxicity.
| Target Hypothesis | Assay Type | Primary Metric | Expected Covalent Signature | Off-Target Control |
| TRPA1 Channel | FLIPR Calcium Influx | EC50 (Activation) | Sustained Ca2+ influx, resistant to washout | TRPV1 (Negative) |
| MT1/MT2 Receptors | Radioligand Washout | Ki / Bmax | >80% reduction in Bmax post-washout | 5-HT2C Receptor |
| Cysteine Proteases | Competitive ABPP | IC50 (Inhibition) | Dose-dependent loss of fluorescent gel band | Serine Proteases |
Conclusion
The compound 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide represents a powerful intersection of rational pharmacophore design and covalent chemical biology. By coupling the lipophilic, GPCR-directing properties of the 4-methoxy-1-naphthylmethyl group with the cysteine-alkylating potential of a chloroacetamide warhead, researchers can utilize this molecule as a highly specific probe. Executing the self-validating protocols outlined above—specifically the FLIPR kinetics, radioligand washout, and ABPP assays—will definitively elucidate its primary biological targets and confirm its mechanism of action as an irreversible modulator.
References
-
PubChem Compound Summary. N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide (CID 75531310). National Center for Biotechnology Information. Available at:[Link]
-
Andrè, E., et al. (2008). Cigarette smoke–induced neurogenic inflammation is mediated by α,β-unsaturated aldehydes and the TRPA1 receptor in rodents. The Journal of Clinical Investigation, 118(7), 2574-2582. Available at:[Link]
- European Patent Office (1995).Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them (EP0447285B1). Google Patents.
Sources
- 1. 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 [sigmaaldrich.com]
- 2. EP0447285B1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. JCI - Cigarette smoke–induced neurogenic inflammation is mediated by α,β-unsaturated aldehydes and the TRPA1 receptor in rodents [jci.org]
Chemical Stability and Degradation Kinetics of Methoxy-Naphthyl Acetamide Derivatives: A Comprehensive Technical Guide
Executive Summary
Methoxy-naphthyl acetamide derivatives represent a critical class of neuropharmacological agents, with agomelatine ( N -[2-(7-methoxy-1-naphthyl)ethyl]acetamide) serving as the archetypal molecule. Functioning dually as melatonergic (MT1/MT2) agonists and 5-HT2C receptor antagonists, these compounds require rigorous stability profiling during drug development. As a Senior Application Scientist, I have observed that the structural combination of an electron-rich naphthalene ring, a methoxy substituent, and an aliphatic acetamide chain creates specific vulnerabilities to photolytic, oxidative, and acidic stress.
This whitepaper provides an in-depth, mechanistically grounded guide to evaluating the chemical stability of methoxy-naphthyl acetamides. By moving beyond basic ICH guidelines, we will explore the causality behind degradation pathways and establish self-validating analytical protocols designed to ensure absolute data integrity in stability-indicating assays.
Structural Determinants of Stability
The chemical architecture of methoxy-naphthyl acetamides dictates their degradation behavior under environmental stress:
-
The Naphthalene Core: The extended π -conjugated system is highly susceptible to photo-induced excitation. Under UV-Vis radiation, the molecule transitions to reactive singlet/triplet states, making it highly photolabile and prone to aromatic hydroxylation.
-
The Methoxy Group: While providing necessary lipophilicity and receptor binding affinity, the electron-donating nature of the methoxy group activates the naphthalene ring, further lowering the activation energy required for electrophilic attack by reactive oxygen species (ROS).
-
The Acetamide Linker: The amide bond is the primary site for hydrolytic cleavage. While relatively stable at neutral pH, extreme acidic conditions catalyze the protonation of the carbonyl oxygen, increasing the electrophilicity of the amide carbon and leading to cleavage into methoxy-naphthyl ethylamine and acetic acid.
Mechanistic Degradation Pathways
Fig 1. Primary degradation pathways of methoxy-naphthyl acetamides under stress.
Quantitative Stability Profile
To design robust formulations, scientists must understand the precise kinetic liabilities of the API. Recent forced degradation studies utilizing UHPLC-DAD-MS/MS have demonstrated that agomelatine is exceptionally sensitive to light and oxidation, while remaining highly resistant to thermal stress 12.
Under simulated solar radiation, the photodegradation of agomelatine follows strict pseudo-first-order kinetics ( k=5.27×10−3 min−1 ), resulting in a rapid half-life ( t1/2 ) of approximately 131.7 minutes 1.
Table 1: Summary of Forced Degradation Kinetics (ICH Q1A/Q1B)
| Stress Condition | ICH Guideline | Exposure Parameters | Degradation (%) | Primary Transformation Products |
| Photolysis | Q1B | Simulated Solar, 150 min | > 50% ( t1/2=131.7 min) | Aromatic & aliphatic hydroxyls |
| Oxidation | Q1A(R2) | 3% H2O2 , 24h, RT | ~ 15 - 20% | N-oxides, Quinone derivatives |
| Acidic | Q1A(R2) | 0.1M HCl, 80°C, 24h | ~ 10 - 15% | Methoxy-naphthyl ethylamine |
| Alkaline | Q1A(R2) | 0.1M NaOH, 80°C, 24h | < 5% | Methoxy-naphthyl ethylamine |
| Thermal | Q1A(R2) | 105°C, 48h (Solid State) | < 2% | None significant |
Experimental Workflow & Self-Validating Protocols
A fundamental principle of modern analytical chemistry is that a protocol must validate itself in real-time. If a degradation product is observed, the system must definitively prove it is derived from the API and not an artifact of the matrix, the solvent, or the ionization source.
Fig 2. Systematic forced degradation and LC-MS/MS analysis workflow.
Protocol 1: Photostability and Oxidative Stress Testing (UHPLC-DAD-MS/MS)
Causality & Rationale: We utilize UHPLC coupled orthogonally with both a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS). Why? MS/MS provides the structural elucidation necessary to identify specific hydroxylation sites, but it suffers from variable ionization efficiencies. DAD provides a universal UV absorbance profile, allowing us to calculate a true "mass balance" to ensure no degradants are "invisible" to the MS source.
Step-by-Step Methodology:
-
Sample Preparation & Internal Standardization: Prepare a 100μg/mL solution of the methoxy-naphthyl acetamide API in a 50:50 mixture of LC-MS grade Water:Acetonitrile. Self-Validation Step: Spike the solution with 10μg/mL of a stable isotope-labeled internal standard (e.g., 3-Hydroxy agomelatine D3) 3. This corrects for matrix suppression effects and autosampler variability.
-
Stress Induction:
-
Photolysis: Expose the solution in quartz cuvettes to simulated solar radiation (ICH Q1B compliant Xenon arc lamp) for up to 150 minutes.
-
Oxidation: Add H2O2 to achieve a 3% final concentration. Incubate at 25°C in the dark.
-
-
Active Quenching (Critical): Extract 100μL aliquots at precise intervals ( t=0,30,60,120,150 min). Causality: For oxidative samples, immediately quench the reaction by adding 10μL of 0.1M sodium thiosulfate. If you do not quench the ROS, the API will continue to degrade while sitting in the autosampler queue, completely invalidating your kinetic modeling.
-
Chromatographic Separation: Inject 2μL onto a sub-2 μm C18 column (e.g., 100 mm×2.1 mm,1.7μm ). Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in acetonitrile). Causality: Formic acid (0.1%) is strictly required to ensure complete protonation of the basic degradants (like the ethylamine cleavage product), preventing peak tailing and maximizing [M+H]+ ionization efficiency in positive ESI-MS mode.
-
Data Processing (Mass Balance): Compare the sum of the peak areas of the parent and all degradants in the DAD chromatogram (at the isosbestic point) against the t=0 parent peak area. A mass balance of 95-105% validates that no volatile or non-UV-absorbing degradants were lost.
Formulation Strategies for Stabilization
Understanding these degradation pathways directly informs formulation science. Because methoxy-naphthyl acetamides are highly photolabile and sensitive to oxidation, standard wet granulation and transparent blister packaging are often insufficient.
-
Photostabilization: Formulations must utilize opaque, UV-blocking primary packaging (e.g., Alu-Alu blisters) or incorporate titanium dioxide ( TiO2 ) in the tablet film coating to physically scatter incident UV-Vis radiation.
-
Oxidative Protection: The addition of sacrificial antioxidants (such as Butylated hydroxytoluene (BHT) or ascorbic acid) into the matrix can intercept ROS before they attack the electron-rich naphthalene core.
-
Microenvironmental pH Control: To prevent acid-catalyzed hydrolysis of the acetamide linker, the formulation microenvironment should be buffered to a neutral pH (pH 6.0 - 7.5) using excipients like dibasic calcium phosphate, avoiding highly acidic binders.
References
- Photostability study of agomelatine using UHPLC-DAD-MS/MS method. Kinetics, identification of the transformation products and in silico evaluation of toxicity.Taylor & Francis.
- Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Agomelatine in API.ResearchGate.
- An In-depth Technical Guide on the Stability and Storage of 3-Hydroxy Agomelatine D3.Benchchem.
Sources
Comprehensive Technical Guide: Chemical Profiling and Reactivity of 2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs), the selection of an appropriate electrophilic warhead is paramount. The goal is to achieve high target occupancy while minimizing off-target toxicity driven by indiscriminate protein binding. 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CAS: 861225-85-6) represents a highly specialized, commercially available building block utilized in advanced drug discovery.
As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, chemoselective synthesis, and kinetic reactivity validation of this specific compound. By moving beyond basic structural identification, this guide establishes a self-validating framework for synthesizing and evaluating α -chloroacetamide-based covalent binders.
Chemical Identity & Structural Rationale
Before deploying a covalent fragment in a biological assay, it is critical to understand the mechanistic purpose of its structural components. The molecule is composed of two distinct functional domains:
-
The Recognition Element (4-methoxy-1-naphthyl group): This bulky, electron-rich aromatic system is highly lipophilic. It is designed to engage deep, hydrophobic protein pockets (such as those found in kinases or bromodomains) via π−π stacking and Van der Waals interactions.
-
The Reactive Warhead ( α -chloroacetamide): A tunable electrophile that undergoes nucleophilic substitution ( SN2 ) with the thiolate anion of target cysteine residues.
Physicochemical Profile
| Property | Value |
| Chemical Name | 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide |
| CAS Registry Number | 861225-85-6 |
| Molecular Formula | C14H14ClNO2 |
| Molecular Weight | 263.72 g/mol |
| Warhead Classification | α -chloroacetamide |
| Primary Biological Target | Cysteine (Thiolate) |
Synthetic Methodology: Chemoselective Aqueous N-Chloroacetylation
While traditional Schotten-Baumann conditions utilize strong organic bases (e.g., Triethylamine) in halogenated solvents, these conditions often lead to competitive hydrolysis of the aliphatic acid chloride and unwanted side reactions. To ensure high purity and scalability, we employ a modern, metal-free green chemistry approach using an aqueous phosphate buffer[1].
Objective: To synthesize 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide via chemoselective N-chloroacetylation while suppressing acid chloride hydrolysis[2].
Causality & Rationale: Utilizing a neutral phosphate buffer combined with a mild HCl scavenger (propylene oxide) maximizes atom economy. Because aliphatic acid chlorides hydrolyze rapidly in the presence of strong bases, maintaining a near-neutral pH ensures that the amine outcompetes water for the electrophile, resulting in exclusive N-acylation without the need for complex protection-deprotection sequences[2][3].
Step-by-Step Protocol
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust to pH 7.4.
-
Self-Validation: Verify the pH using a calibrated probe. A pH below 6.0 will protonate the amine (rendering it non-nucleophilic), while a pH above 8.0 will exponentially accelerate the aqueous hydrolysis of the chloroacetyl chloride.
-
-
Reagent Mixing: Suspend 1.0 equivalent of (4-methoxy-1-naphthyl)methanamine in the phosphate buffer. Add 2.0 equivalents of propylene oxide to act as a neutral, bio-compatible HCl scavenger[4].
-
Acylation: Vigorously stir the suspension at room temperature and add 1.1 equivalents of chloroacetyl chloride dropwise.
-
Causality: Vigorous stirring is critical in this biphasic suspension to maximize the interfacial surface area, ensuring the amine reacts with the acid chloride before the water can hydrolyze it[2].
-
-
Reaction Monitoring: Allow the reaction to proceed for exactly 20 minutes.
-
Self-Validation: Perform a ninhydrin test on a small aliquot of the reaction mixture. A negative result (the absence of a deep purple color) confirms the complete consumption of the primary amine[2].
-
-
Isolation: Because the resulting 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is highly lipophilic, it will precipitate directly out of the aqueous buffer. Isolate the solid product via simple vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold distilled water to remove residual buffer salts and water-soluble propylene chlorohydrin byproducts. Dry under high vacuum to yield the pure amide[3].
Electrophilic Reactivity: Kinetic Glutathione (GSH) Assay
Once synthesized, the intrinsic reactivity of the chloroacetamide warhead must be quantified. In covalent drug design, the warhead must be reactive enough to engage the target protein, but stable enough to avoid rapid depletion by highly abundant intracellular thiols (such as Glutathione, present at 1–10 mM in the cytosol)[5].
Objective: To determine the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ) of the compound in the presence of Glutathione[6].
Causality & Rationale: Mimicking physiological conditions, the half-life of adduct formation in the presence of excess GSH is the industry standard for measuring warhead reactivity[5]. We utilize a 10-fold molar excess of GSH to maintain pseudo-first-order kinetic conditions, which mathematically simplifies the extraction of the rate constant[6].
Step-by-Step Protocol
-
Stock Preparation: Prepare a 10 mM stock solution of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide in LC-MS grade DMSO. Separately, prepare a 100 mM stock of reduced glutathione (GSH) in 50 mM Phosphate Buffer (pH 7.4).
-
Assay Initiation: In a thermostated autosampler vial held at 37 °C, mix the compound stock with the phosphate buffer to achieve a final compound concentration of 500 µM. Add the GSH stock to achieve a final GSH concentration of 5 mM (a 10-fold molar excess)[5].
-
Kinetic Tracking: Immediately initiate continuous inline HPLC/UV/MS monitoring.
-
Self-Validation: Run a parallel control sample containing the compound in buffer without GSH. This verifies that any observed depletion is strictly due to covalent GSH adduct formation, rather than background aqueous hydrolysis[5].
-
-
Data Acquisition: Extract the Extracted Ion Chromatogram (EIC) for the parent compound ( [M+H]+=264.1 ) at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Kinetic Analysis: Plot the natural logarithm ( ln ) of the remaining parent compound peak area versus time. The slope of this linear regression represents the pseudo-first-order rate constant ( kobs ). Calculate the half-life using the equation t1/2=ln(2)/kobs [6].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and chemical mechanism by which the α -chloroacetamide warhead covalently modifies a target thiolate (either from a protein cysteine or from the GSH assay).
Reaction mechanism of the chloroacetamide warhead with glutathione via an SN2 transition state.
References
-
Sigma-Aldrich. "2-Chloro-n-[(4-methoxy-1-naphthyl)methyl]acetamide | 861225-85-6".
-
National Institutes of Health (NIH) PMC. "BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides". [5]
-
ResearchGate. "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles". [6]
-
Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions".[1]
-
Taylor & Francis. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions". [2]
-
ResearchGate. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions". [3]
-
BenchChem. "Application Notes and Protocols for the Experimental Chloroacetylation of Amines". [4]
Sources
Reactivity profile of alpha-chloroacetamides in medicinal chemistry
Mechanistic Foundation: The SN2 Dynamics of α -Chloroacetamides
Unlike acrylamides, which undergo reversible or irreversible Michael addition with nucleophiles, α -chloroacetamides permanently alkylate target residues (predominantly the thiolate anion of cysteine) via a bimolecular nucleophilic substitution ( SN2 ) mechanism[2]. The transition state requires the nucleophile to approach from the backside of the C-Cl bond, displacing the chloride leaving group.
What makes the α CA scaffold uniquely tunable is the electronic and steric interplay at the amide nitrogen.
-
Steric Hindrance & N-Alkylation: Counterintuitively, secondary amides (N-alkylated α CAs) are generally more reactive than primary amides. N-methylation twists the amide plane, disrupting the resonance between the nitrogen lone pair and the carbonyl oxygen. This forces the carbonyl to act as a stronger electron-withdrawing group via induction, increasing the electrophilicity of the alpha-carbon. Empirical data shows that N-methylated chloroacetamides are, on average, 1.7-fold more reactive than their non-methylated counterparts[3].
-
Reactivity Benchmarking: While highly reactive under physiological aqueous conditions, α CAs are significantly less promiscuous than non-selective alkylators. For instance, the widely used non-selective probe iodoacetamide is approximately 21-fold more reactive than the average α -chloroacetamide[3].
Table 1: Quantitative Reactivity Benchmarking of Covalent Warheads
To contextualize the intrinsic reactivity of α CAs, we can compare their second-order rate constants ( kavg ) derived from surrogate thiol assays (e.g., DTNB/Ellman's reagent)[4].
| Warhead Class | Average Rate Constant ( kavg , M−1s−1 ) | Relative Reactivity | Mechanistic Pathway |
| Chloromethyl Ketone | 4.59×10−6 | ~17.0x | SN2 Alkylation |
| Maleimide | 3.59×10−6 | ~13.3x | Michael Addition |
| α -Chloroacetamide | 7.45×10−7 | ~2.8x | SN2 Alkylation |
| Acrylamide | 2.69×10−7 | 1.0x (Baseline) | Michael Addition |
Data demonstrates that α CAs occupy a mid-tier reactivity space, making them ideal for capturing transient interactions without overwhelming the cellular cysteinome.
Quantitative Reactivity Profiling: The Glutathione (GSH) Scavenging Assay
Before advancing an α CA hit into cellular models, we must evaluate its intrinsic reactivity against glutathione (GSH). GSH is the most abundant intracellular non-protein thiol (1–10 mM). If an α CA reacts too rapidly with GSH, it will be metabolically scavenged before reaching its target, leading to poor in vivo efficacy.
Below is a self-validating, step-by-step protocol for HPLC/LC-MS based GSH reactivity profiling, optimized for fragment libraries.
Protocol: LC-MS Monitored GSH Half-Life ( t1/2 ) Determination
1. Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 10% Acetonitrile (MeCN)[5].
-
Causality: A pH of 7.4 mimics physiological conditions where a small, consistent fraction of GSH exists as the reactive thiolate ( pKa≈8.3 ). The 10% MeCN acts as a critical co-solvent to solubilize lipophilic fragments without precipitating the phosphate salts or severely denaturing the reaction kinetics. 2. Internal Standard Addition: Spike the buffer with 800 µM Rhodamine B[5].
-
Causality: Rhodamine B is highly UV-active and completely inert to thiols. It provides a stable reference peak to normalize MS injection volumes and correct for any instrument drift over the multi-hour time course. 3. Reaction Initiation: Mix the α CA fragment (final concentration 500 µM) with reduced L-glutathione (final concentration 2.5 mM)[5].
-
Causality: Utilizing a 5-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics. This simplifies the mathematical derivation of the half-life ( t1/2 ) from the exponential decay of the fragment's peak area. 4. LC-MS Monitoring: Inject 10 µL samples into an LC-MS system (UV detector set to 254 nm) every hour for up to 8 hours[5]. 5. Validation Checkpoint: Calculate the peak area of Rhodamine B across all time points. The variance must be <5%. If the variance exceeds this threshold, it indicates injection inconsistency or source fouling, and the run must be invalidated and the MS source cleaned.
Chemoproteomics: Mapping the Cysteinome via ABPP
To ensure that the tuned α CA does not exhibit off-target toxicity, we employ competitive Activity-Based Protein Profiling (ABPP). This workflow allows us to quantify target engagement and proteome-wide selectivity directly in native biological matrices[3].
Chemoproteomic workflow for evaluating proteome-wide selectivity of covalent inhibitors.
Protocol: Competitive Isotopic ABPP
1. Proteome Preparation: Lyse cells (e.g., HEK293T or primary tissue) and adjust the soluble proteome to a concentration of 2 mg/mL in PBS. 2. Covalent Ligand Incubation: Treat the proteome with the α CA inhibitor (e.g., 1–10 µM) or a DMSO vehicle control for 1 hour at 37°C.
-
Causality: This allows the α CA to covalently bind its specific target cysteines, sterically blocking them from subsequent labeling. 3. Probe Labeling: Introduce a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., Iodoacetamide-alkyne, 100 µM) for 1 hour. 4. Click Chemistry (CuAAC): React the alkyne-tagged proteins with a biotin-azide reagent using Copper(I)-catalyzed alkyne-azide cycloaddition. 5. Enrichment & Digestion: Enrich biotinylated proteins on streptavidin-agarose beads, wash extensively to remove non-covalently bound proteins, and perform on-bead trypsin digestion. 6. Validation Checkpoint: Before LC-MS/MS analysis, run a small aliquot of the click-reaction mixture on an SDS-PAGE gel and perform an in-gel fluorescence scan (if using a fluorophore-azide). The DMSO control must show a robust, dense banding pattern representing the entire reactive cysteinome. A blank DMSO lane indicates a failure in the CuAAC click chemistry.
Case Studies: α -Chloroacetamides in Action
The utility of α CAs is best demonstrated by their success in targeting previously "undruggable" proteins.
Targeting KRAS G12C
The discovery of covalent inhibitors for the KRAS G12C mutation revolutionized oncology. Early structural designs utilized GDP analogues equipped with an electrophilic α -chloroacetamide moiety (e.g., SML-8-73-1)[6]. Mass spectrometry confirmed that the α CA warhead selectively alkylated the mutant Cys12 residue. Hydrogen-exchange mass spectrometry further validated that this covalent bond stabilizes the inactive (GDP-bound) state of KRAS, preventing its interaction with downstream effector proteins like RAF[6].
Mechanism of action for KRAS G12C covalent inhibitors locking the GDP-bound inactive state.
SARS-CoV-2 Main Protease (Mpro)
During the COVID-19 pandemic, α CAs were deployed in high-throughput intact-protein mass spectrometry (IP-LC/MS) screens to discover inhibitors for the SARS-CoV-2 Main Protease (Mpro)[7]. Screening a library of α -chloroacetamides against Mpro identified multiple fragment hits that covalently modified the catalytic Cys145. The intrinsic reactivity of these fragments, measured via their GSH half-lives, correlated perfectly with their second-order rate constants of viral inhibition ( kinact/KI ), proving that α CAs are exceptional starting points for rapid pandemic-response drug discovery[7].
Conclusion
The α -chloroacetamide warhead is far more than a simple alkylating agent; it is a highly tunable, structurally sensitive electrophile. By understanding the causality behind its SN2 reactivity—specifically how N-alkylation and steric bulk dictate its electrophilicity—medicinal chemists can rationally design TCIs that thread the needle between potency and proteome-wide selectivity. When coupled with rigorous, self-validating assays like LC-MS GSH profiling and competitive ABPP, α CAs represent one of the most powerful tools in the modern covalent drug discovery arsenal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv [biorxiv.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rise of Naphthalenic Scaffolds: A Technical Guide to the History and Discovery of Naphthyl-Methyl Acetamide Analogs as Melatonergic Ligands
Abstract
This in-depth technical guide provides a comprehensive overview of the history, discovery, and development of naphthyl-methyl acetamide analogs, a pivotal class of compounds in contemporary neuroscience research and drug development. With a primary focus on their evolution as melatonin receptor agonists, this document elucidates the scientific rationale and experimental milestones that led to their emergence from the parent neurohormone, melatonin. We will explore the critical structure-activity relationships (SAR) that govern their affinity and efficacy, detail the synthetic pathways for their creation, and present their pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of neuroactive compounds.
Introduction: From Indole to Naphthalene - A New Pharmacophore is Born
The story of naphthyl-methyl acetamide analogs is intrinsically linked to the study of melatonin, the primary hormone of the pineal gland responsible for regulating circadian rhythms. For decades, the indoleamine structure of melatonin served as the foundational template for the design of synthetic ligands targeting its G-protein coupled receptors, MT1 and MT2. However, the quest for improved pharmacokinetic properties, receptor selectivity, and novel therapeutic applications spurred medicinal chemists to explore bioisosteric replacements for the indole nucleus.
The pivotal shift occurred with the hypothesis that the bicyclic indole ring could be replaced by other aromatic systems without compromising the key pharmacophoric elements: the 5-methoxy group and the N-acetylaminoethyl side chain. This line of inquiry led to the exploration of the naphthalene scaffold, which proved to be a highly successful bioisostere.[1][2] The resulting naphthalenic analogs not only retained high affinity for melatonin receptors but, in some cases, offered superior properties, culminating in the development of clinically significant drugs.
This guide will focus on the most prominent of these analogs, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, widely known as agomelatine, as a case study to illustrate the discovery and development process of this class of compounds.
The Genesis of a New Class: The Discovery of Agomelatine
The first synthesis of the naphthalenic analogue of melatonin, which would later be named agomelatine, was a landmark event in the field.[1] This discovery validated the naphthalene ring as a viable bioisosteric replacement for the indole moiety of melatonin. Subsequent research confirmed that these naphthalenic derivatives were potent agonists at melatonin receptors, paving the way for their development as novel therapeutics for mood and sleep disorders.
Mechanism of Action: A Dual-Pronged Approach
The therapeutic efficacy of agomelatine and its analogs stems from a unique dual mechanism of action. They are potent agonists at the MT1 and MT2 melatonin receptors and also act as antagonists at the serotonin 5-HT2C receptor.[]
-
Melatonin Receptor Agonism (MT1/MT2): Activation of MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus helps to regulate and resynchronize disrupted circadian rhythms, which are often implicated in major depressive disorder.[][4]
-
Serotonin 5-HT2C Receptor Antagonism: Blockade of 5-HT2C receptors leads to an increase in dopamine and norepinephrine release in the frontal cortex, contributing to the antidepressant and anxiolytic effects.[]
This synergistic action is believed to be the key to the clinical profile of agomelatine, offering a novel approach to the treatment of depression that differs from traditional monoamine reuptake inhibitors.
The following diagram illustrates the signaling pathway influenced by naphthyl-methyl acetamide analogs like agomelatine.
Caption: Dual mechanism of action of Agomelatine.
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships of naphthyl-methyl acetamide analogs has been crucial in optimizing their pharmacological profile. Key modifications have focused on the naphthalene ring, the acetamide side chain, and the linker between them.
-
Naphthalene Ring: The position of the methoxy group is critical for high affinity. A 7-methoxy substitution, as seen in agomelatine, is optimal. Deletion of the methoxy group can lead to compounds with antagonist properties.[5]
-
Acetamide Side Chain: The N-acetyl group is important for agonist activity. Modifications to the acyl group can modulate potency. For instance, replacing the acetyl group with a cyclobutyl carboxamide in a des-methoxy analog resulted in an antagonist.[5]
-
Bioisosteric Replacements: While the naphthalene core is effective, other bicyclic systems like benzofuran and benzothiophene have been shown to retain affinity for the melatonin receptor, whereas benzimidazole analogs are poor ligands.[1]
The following table summarizes the SAR for a selection of naphthyl-methyl acetamide analogs and related compounds.
| Compound/Analog | Modification | Receptor Affinity (pKi) | Functional Activity | Reference |
| Agomelatine | 7-methoxy-naphthalene core, N-acetamide side chain | MT1: ~9.0, MT2: ~8.9, 5-HT2C: ~6.2 | MT1/MT2 Agonist, 5-HT2C Antagonist | [6] |
| Des-methoxy analog | Naphthalene core without methoxy group, N-cyclobutyl carboxamide side chain | - | MT1/MT2 Antagonist | [5] |
| Acrylamide derivative | N-acrylamide side chain | MT1: 7.95, MT2: 8.68, 5-HT2C: 6.44 | MT1/MT2 Agonist, 5-HT2C Antagonist | [6] |
| N-propyl urea derivative | N-propyl urea side chain | 14.3 | Potent Ligand | [5] |
| Imide analog (4a) | Imide modification of the acetamide side chain | - | Antidepressant-like activity in vivo | [7] |
Experimental Protocols
The synthesis of naphthyl-methyl acetamide analogs can be achieved through various routes. Below are representative protocols for the synthesis of the key intermediate, 2-(7-methoxynaphthalen-1-yl)ethanamine, and its subsequent conversion to agomelatine.
Synthesis of 2-(7-methoxynaphthalen-1-yl)ethanamine
This protocol describes a reduction of 2-(7-methoxynaphthalen-1-yl)acetonitrile.
Materials:
-
2-(7-methoxynaphthalen-1-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(7-methoxynaphthalen-1-yl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 10% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF and dichloromethane.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-(7-methoxynaphthalen-1-yl)ethanamine as an oil.[8]
The following diagram illustrates the synthetic workflow.
Caption: Synthesis of 2-(7-methoxynaphthalen-1-yl)ethanamine.
Synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)
This protocol details the acylation of the synthesized amine.
Materials:
-
2-(7-methoxynaphthalen-1-yl)ethanamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(7-methoxynaphthalen-1-yl)ethanamine in dichloromethane in a round-bottom flask and add triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude agomelatine by recrystallization or column chromatography.[9]
Comparative Pharmacokinetics
The pharmacokinetic profiles of naphthyl-methyl acetamide analogs are a key aspect of their therapeutic utility. Agomelatine, for example, is rapidly absorbed but has low oral bioavailability due to extensive first-pass metabolism.[10]
| Compound | Bioavailability | Half-life (t½) | Metabolism | Reference |
| Agomelatine | <5% | 1-2 hours | Hepatic (CYP1A2, CYP2C9) | [10] |
| Ramelteon | 1.8% | 1-2.6 hours | Hepatic (CYP1A2, CYP2C19, CYP3A4) | [11][12][13] |
| Tasimelteon | ~38% | ~1.3 hours | Hepatic (CYP1A2, CYP3A4) | [11][12][13] |
| Melatonin (Immediate Release) | 9-33% | ~1 hour | Hepatic | [14] |
Conclusion and Future Directions
The discovery and development of naphthyl-methyl acetamide analogs represent a significant advancement in medicinal chemistry and neuroscience. The successful bioisosteric replacement of melatonin's indole core with a naphthalene scaffold has yielded a new class of potent melatonergic ligands with unique dual-action pharmacology. Agomelatine stands as a testament to the success of this approach, offering a novel therapeutic option for major depressive disorder.
Future research in this area is likely to focus on several key aspects:
-
Improving Pharmacokinetic Profiles: Efforts will continue to design analogs with enhanced bioavailability and longer half-lives to improve dosing regimens and patient compliance.
-
Modulating Receptor Selectivity: The development of highly selective agonists or antagonists for MT1 or MT2 receptors will be crucial for dissecting the specific physiological roles of these receptor subtypes.
-
Exploring New Therapeutic Applications: The unique pharmacology of these compounds may lend them to the treatment of other CNS disorders beyond depression, such as anxiety disorders, neurodegenerative diseases, and other circadian rhythm-related conditions.
The foundational work on naphthyl-methyl acetamide analogs has opened up a rich and promising field of research that will undoubtedly continue to contribute to the development of novel therapeutics for years to come.
References
- Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist. (2013). PubMed.
- Williams, T., et al. (2016). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. Pharmacotherapy.
- Synthesis and Evaluation of Amide Side-Chain Modified Agomelatine Analogues as Potential Antidepressant-Like Agents. (2014). PubMed.
- Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. (2016). PubMed.
- Williams, T., et al. (2016). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders.
- Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as mel
- N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis. Chemicalbook.
- Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as mel
- Comparative Pharmacokinetics of 5 mg Sustained-Release Versus 5 mg Immediate-Release Melatonin Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study. (2024). Preprints.org.
- Depreux, P., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Naphthalenic and Bioisosteric Related Amidic Derivatives as Melatonin Receptor Ligands. Journal of Medicinal Chemistry.
- Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. Johns Hopkins University.
- Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine).
- Synthetic Melatonin Receptor Agonists and Antagonists. (2020). IntechOpen.
- New process for the preparation of n-[2-(7-methoxy-1-naphthyl)-ethyl]acetamide. (2014).
- Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide. (2011).
- Process for the preparation of agomelatine. (2012).
- Efficient Synthesis of Anti-depressant Agent Agomel
- Synthesis method of agomelatine intermediate. (2011).
- Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxid
- Process for the preparation of agomelatine. (2014).
- PROCESSES FOR THE PREPARATION OF N-[2-(7-METHOXY-1-NAPHTHYL)ETHYL]ACETAMIDE. (2012).
- Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. (2012).
- Agomel
- Efficacy of agomelatine in major depressive disorder: meta-analysis and appraisal. (2012). Oxford Academic.
- Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic liter
Sources
- 1. Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]
- 9. Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 10. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
Application Notes and Protocols for Cysteine Alkylation using 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed protocol and scientific background for the alkylation of cysteine residues in proteins using 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. This document is intended to provide a robust starting point for researchers in proteomics, drug development, and chemical biology, with a focus on the underlying principles and practical considerations for successful implementation.
Introduction: The Critical Role of Cysteine Alkylation
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol side chain. In proteomics, the reduction of disulfide bonds followed by the alkylation of the resulting free cysteine residues is a critical step. This process, often referred to as "capping," prevents the re-formation of disulfide bonds and ensures the proper folding and subsequent enzymatic digestion of proteins. Incomplete alkylation can lead to ambiguous results in mass spectrometry-based protein identification and quantification.
Haloacetamides, such as 2-chloroacetamide and its derivatives, are common reagents for this purpose. They react with the thiolate anion of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond. The choice of alkylating agent can significantly impact the efficiency and specificity of the reaction.
Understanding 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
While 2-chloroacetamide is a widely used reagent, its N-substituted derivatives, such as 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, offer potential advantages and unique properties. The bulky naphthylmethyl group can influence the reagent's reactivity and accessibility to cysteine residues within the protein structure. The methoxy substituent may also subtly modulate the electronic properties of the molecule.
Mechanism of Action
The alkylation of cysteine by 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide proceeds via an SN2 reaction mechanism. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a stable carbamidomethyl-cysteine derivative.
Visualizing the Alkylation Workflow
The following diagram illustrates the key steps in a typical protein sample preparation workflow incorporating cysteine alkylation.
Caption: A generalized workflow for protein sample preparation including cysteine alkylation.
Detailed Protocol for Cysteine Alkylation
This protocol provides a starting point for the alkylation of cysteine residues using 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. Note: Due to the limited published data on this specific reagent, optimization of reagent concentration and incubation time is highly recommended for each specific application.
Materials
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
-
Alkylation reagent solvent: Acetonitrile or Dimethylformamide (DMF)
-
Quenching solution: 1 M DTT
-
Incubator or heat block
-
Vortex mixer
Procedure
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Add the reducing agent to a final concentration of 5-10 mM (e.g., 5-10 µL of 1 M DTT per 1 mL of protein solution).
-
Incubate at 37-56°C for 30-60 minutes to ensure complete reduction of disulfide bonds.
-
Cool the sample to room temperature.
-
-
Preparation of Alkylation Reagent Stock Solution:
-
Prepare a fresh stock solution of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide in a suitable organic solvent (e.g., acetonitrile or DMF) at a concentration of 500 mM. Note: The solubility of this specific reagent should be experimentally determined.
-
-
Cysteine Alkylation:
-
Add the alkylation reagent stock solution to the reduced protein sample to a final concentration of 15-30 mM. This typically corresponds to a 2-3 fold molar excess over the reducing agent.
-
Vortex the sample gently to mix.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes. The bulky nature of the naphthylmethyl group may necessitate a longer incubation time compared to smaller chloroacetamide reagents.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add the quenching solution (1 M DTT) to a final concentration that is at least equal to the initial concentration of the alkylating agent (e.g., 15-30 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.
-
Considerations and Optimization
-
Reagent Concentration: The optimal concentration of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide may vary depending on the protein concentration and complexity of the sample. A concentration titration is recommended.
-
Incubation Time: The reaction time may need to be optimized. Insufficient incubation can lead to incomplete alkylation, while prolonged incubation may increase the risk of off-target modifications.
-
pH: The alkylation reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.
-
Off-Target Reactions: While chloroacetamides are generally more specific to cysteines than iodoacetamides, off-target modifications of other nucleophilic residues like methionine can occur.[1] This should be considered during data analysis.
Quantitative Data and Comparisons
The following table summarizes the general characteristics of haloacetamide reagents for cysteine alkylation. The properties of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide are inferred based on the behavior of other chloroacetamides.
| Feature | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (Inferred) |
| Reactivity | High | Moderate | Moderate to Low |
| Specificity for Cysteine | Lower | Higher | Potentially Higher |
| Primary Side Reaction | Alkylation of other nucleophilic residues | Methionine oxidation[1] | Methionine oxidation |
| Mass Shift (Monoisotopic) | +57.021 Da | +57.021 Da | +231.087 Da |
Visualizing the Chemical Reaction
The following diagram illustrates the SN2 reaction between a cysteine residue and 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide.
Caption: The nucleophilic attack of the cysteine thiolate on the alkylating reagent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient reducing agent | Ensure complete reduction by optimizing DTT/TCEP concentration and incubation time. |
| Low concentration of alkylating reagent | Increase the concentration of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. | |
| Short incubation time | Increase the alkylation incubation time. | |
| Significant Off-Target Modifications | High concentration of alkylating reagent | Decrease the concentration of the alkylating reagent. |
| Prolonged incubation time | Reduce the alkylation incubation time. | |
| Low Protein Recovery | Protein precipitation | Ensure adequate solubilization in a denaturing buffer. The hydrophobicity of the naphthyl group may increase precipitation risk. |
Conclusion
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a potentially valuable reagent for cysteine alkylation, offering the high specificity characteristic of chloroacetamides with the added feature of a bulky, hydrophobic moiety. This can be advantageous in certain applications, such as chemical proteomics and the study of protein-protein interactions. However, due to the limited availability of specific application data, a thorough optimization of the protocol is crucial for achieving reliable and reproducible results. The information and protocol provided herein serve as a comprehensive guide for researchers to develop and validate their cysteine alkylation workflows using this novel reagent.
References
-
Horský, V., & Ságová, I. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 62(9), e202215949. Retrieved from [Link]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2018). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. ResearchGate. Retrieved from [Link]
-
Parker, B. L., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Proteomics, 17(17-18), 1700139. Retrieved from [Link]
-
Babin, D., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 620, 114137. Retrieved from [Link]
-
Babin, D., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. Retrieved from [Link]
-
Chernobrovkin, A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103948. Retrieved from [Link]
-
Chernobrovkin, A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Chloro-para-acetanisidide (CAS 22303-36-2). Retrieved from [Link]
-
MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5337. Retrieved from [Link]
-
Desai, V. R., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102874. Retrieved from [Link]
-
El Moutaouakil Ala Allah, M. A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. Retrieved from [Link]
-
Guan, L., & Kaback, H. R. (2006). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature Protocols, 1(4), 1849-1854. Retrieved from [Link]
- Cravatt, B. F., & Sorensen, E. J. (2003). Chemical proteomics. U.S. Patent Application No. 10/181,947.
Sources
Application Note: Optimization of Reaction Conditions for N-Alkylation Using Chloroacetamide Reagents
Introduction & Strategic Overview
The N-alkylation of amines using chloroacetamide reagents is a fundamental bimolecular nucleophilic substitution (S_N2) widely utilized in the synthesis of peptidomimetics, PROTAC linkers, and diverse pharmaceutical intermediates. Despite its conceptual simplicity, achieving high yields and purity in practice requires navigating several competing pathways: over-alkylation (yielding tertiary amines or quaternary salts), competitive O-alkylation in ambident nucleophiles, and reagent hydrolysis.
This Application Note provides a causality-driven framework for optimizing these reactions. By understanding the underlying thermodynamic and kinetic parameters—specifically pKa differentials, in situ halogen exchange, and solvent effects—researchers can design self-validating protocols that ensure high chemoselectivity and conversion.
Mechanistic Insights & Causality (E-E-A-T)
Mitigating Over-Alkylation via pKa Exploitation
A persistent challenge when alkylating primary amines is the formation of di-alkylated side products. The causality lies in the sustained nucleophilicity of the newly formed secondary amine. However, structural analysis reveals that the resulting α -alkylaminoacetamide is less basic than the starting primary amine by approximately 2 pKa units (1)[1]. By conducting the reaction in an aqueous/organic biphasic system strictly buffered to pH ~12, the secondary amine remains predominantly protonated (and thus non-nucleophilic), while the primary amine remains active. This thermodynamic control can push mono:dialkylation selectivities up to an impressive 10:1 ratio.
Finkelstein Catalysis for Weak Nucleophiles
Anilines and sterically hindered heterocycles (e.g., pyrazoles, thiopyrimidines) often exhibit sluggish kinetics with chloroacetamides. Forcing the reaction with high heat (>100 °C) typically leads to thermal degradation of the electrophile. The addition of stoichiometric or catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. The transiently formed iodoacetamide possesses a significantly lower activation energy barrier for the S_N2 transition state, allowing the alkylation of weakly nucleophilic substrates at milder temperatures (60–80 °C) (2)[2].
Base Selection and Chemoselectivity
The choice of base dictates both the reaction rate and the chemoselectivity:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Preferred for polar aprotic solvents (DMF, MeCN). They act as efficient HCl scavengers without competing as nucleophiles. For unsymmetric pyrazoles, switching between K₂CO₃ and stronger bases like NaH can even invert the regioselectivity of the N-alkylation (3)[3].
-
Organic Amines (Et₃N, DIPEA) : While useful for maintaining homogeneity, excess Et₃N can exacerbate side reactions, such as serving as a competitive alkylation target or promoting unwanted elimination/HBr addition in complex substrates (4)[4].
-
Base-Free / pH-Controlled Aqueous : For ambident nucleophiles like aminoalcohols, kinetic N-selectivity is achieved by running the reaction in phosphate buffers without strong bases, preventing the formation of highly reactive alkoxides (5)[5].
Decision Matrix for Reaction Optimization
Figure 1: Decision matrix for optimizing N-alkylation conditions based on nucleophile classification.
Quantitative Data: Optimization Parameters
| Substrate Type | Electrophile | Solvent System | Base / Additive | Temp (°C) | Key Outcome / Selectivity |
| Primary Aliphatic Amine | 2-Chloroacetamide | MeCN / H₂O | K₂CO₃ (pH ~12) / NaI (1 eq) | 25 | >85% Mono-alkylation selectivity |
| Aniline / Aryl Amine | N-Aryl-2-chloroacetamide | DMF | K₂CO₃ / KI (0.1-1 eq) | 60–80 | 75–90% Yield, overcomes low nucleophilicity |
| Aminoalcohol | Chloroacetyl chloride | Phosphate Buffer | None (pH 7.4) | 25 | >90% N-selective (O-alkylation suppressed) |
| Pyrazole (NH) | Ethyl 2-chloroacetate | MeCN | K₂CO₃ vs. NaH | 80 | Regioselective functionalization depending on base |
Experimental Protocols
Protocol A: Highly Selective Mono-N-Alkylation of Primary Amines (pH-Controlled Finkelstein)
Objective: Achieve >85% mono-alkylation of a primary amine while suppressing di-alkylation. Reagents: Primary amine (1.0 eq), 2-chloroacetamide (1.1 eq), NaI (1.0 eq), K₂CO₃ (to pH 12).
-
Preparation : Dissolve the primary amine (1.0 mmol) and NaI (1.0 mmol) in a 1:1 mixture of MeCN and water (5 mL).
-
pH Adjustment : Add aqueous K₂CO₃ (1 M) dropwise until the pH of the aqueous layer stabilizes at ~12. Causality: This specific pH ensures the primary amine remains deprotonated and nucleophilic, while the resulting secondary amine ( α -alkylaminoacetamide, pKa ~8-9) is protonated and deactivated.
-
Electrophile Addition : Add 2-chloroacetamide (1.1 mmol) in portions over 15 minutes to prevent sudden exotherms.
-
Reaction : Stir at room temperature (20–25 °C) for 4–6 hours. Monitor via LC-MS.
-
Workup : Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: N-Alkylation of Weakly Nucleophilic Anilines/Heterocycles (Polar Aprotic)
Objective: Alkylate sterically hindered or electronically deactivated amines. Reagents: Aniline/Heterocycle (1.0 eq), Chloroacetamide derivative (1.2 eq), K₂CO₃ (2.0 eq), KI (0.5 eq).
-
Activation : Suspend the amine (1.0 mmol), K₂CO₃ (2.0 mmol), and KI (0.5 mmol) in anhydrous DMF (4 mL). Stir for 15 minutes at room temperature. Causality: KI initiates the Finkelstein exchange with the incoming chloroacetamide, generating a highly reactive iodoacetamide in situ.
-
Addition : Add the chloroacetamide (1.2 mmol) dissolved in DMF (1 mL) dropwise.
-
Heating : Elevate the temperature to 60–80 °C. Causality: Elevated thermal energy is required to overcome the activation barrier of deactivated nucleophiles, while the iodo-intermediate prevents the need for destructive reflux temperatures (>100 °C).
-
Monitoring : Stir for 8–12 hours. Confirm completion via TLC (disappearance of the starting amine).
-
Workup : Quench with ice-cold water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Self-Validating Systems & Analytical Checkpoints
To ensure the integrity of the protocol and confirm successful product formation, utilize the following self-validating analytical checkpoints:
-
LC-MS Isotope Analysis : The starting chloroacetamide exhibits a distinct 3:1 isotopic mass ratio ([M] : [M+2]) due to the natural abundance of ³⁵Cl and ³⁷Cl. The disappearance of this M+2 peak in the product mass spectrum is a definitive, self-validating indicator of successful halogen displacement.
-
¹H NMR Chemical Shifts : The α -protons of the chloroacetamide (typically a sharp singlet at δ 4.0–4.2 ppm in CDCl₃) will shift upfield to δ 3.2–3.6 ppm upon substitution with the amine. If the amine introduces a chiral center or bulky steric hindrance, these previously equivalent protons may become diastereotopic, splitting into a pair of doublets (AB spin system).
References
-
Loeser, E., Prasad, K., & Repic, O. (2002). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS. Synthetic Communications. 1
-
Khedkar, V. et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. 5
-
Wróblewska, A. et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. 4
-
Gorbunov, A. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 3
-
Sayed, O. M. et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. 2
Sources
Application Notes and Protocols for In Vitro Evaluation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide and its Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, a member of the promising N-substituted-2-chloroacetamide class of compounds. While specific data for this particular molecule is emerging, the broader class is recognized for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will detail the underlying mechanism of action for this class of compounds and provide a robust, step-by-step protocol for assessing their antiproliferative effects using a standard in vitro assay. The protocols are designed to be self-validating and are grounded in established methodologies for this chemical scaffold.
Introduction: The Therapeutic Potential of N-Substituted-2-Chloroacetamides
N-substituted-2-chloroacetamide derivatives are a significant scaffold in modern medicinal chemistry.[1] Their versatile biological activities stem from the reactive α-chloro-substituted amide group, which can act as a pharmacophore.[1] This reactive group allows these compounds to form covalent bonds with biological targets, often through the alkylation of nucleophilic residues like cysteine or histidine within the active sites of key proteins and enzymes.[1] This mechanism of action underpins their potential as therapeutic agents.
The core structure, consisting of an acetamide linker between an aromatic ring system (in this case, a methoxy-naphthyl group) and the reactive chloromethyl group, allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[1] Research into this class of compounds has identified their potential to interfere with crucial cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug discovery.[1][3]
Proposed Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of N-aryl-2-chloroacetamide derivatives is often attributed to their ability to function as alkylating agents.[1] The electrophilic chloromethyl group can react with nucleophilic residues in proteins, leading to their inactivation. A primary proposed mechanism for their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.
Signaling Pathway Diagram
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide.
In Vitro Assay Protocol: Antiproliferation Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard and reliable method for evaluating the antiproliferative activity of novel compounds.[1]
Materials
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (or other N-substituted-2-chloroacetamide derivatives)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
PBS (pH 7.4)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Positive control (e.g., Doxorubicin)
Experimental Workflow
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT antiproliferation assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell seeding, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for another 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis and Interpretation
-
Calculate the percentage of cell viability:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Determine the IC₅₀ value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell proliferation by 50%.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
The IC₅₀ value is a key measure of the potency of the compound in inhibiting cancer cell proliferation.[1] A lower IC₅₀ value indicates higher potency.
Quantitative Data Summary
While specific data for 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is not yet widely published, the following table provides a representative summary of the in vitro anticancer activity for other N-aryl-2-chloroacetamide derivatives against various human cancer cell lines.[1] This illustrates the potential range of activity for this class of compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| N-Aryl-2-chloroacetamide Derivative 1 | MCF-7 (Breast) | 5.2 |
| N-Aryl-2-chloroacetamide Derivative 2 | HCT-116 (Colon) | 8.7 |
| N-Aryl-2-chloroacetamide Derivative 3 | A549 (Lung) | 12.1 |
| N-Aryl-2-chloroacetamide Derivative 4 | PC-3 (Prostate) | 6.5 |
Conclusion and Future Directions
The N-substituted-2-chloroacetamide scaffold represents a promising avenue for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the in vitro evaluation of compounds such as 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. Future studies should aim to further elucidate the specific molecular targets of these compounds and evaluate their efficacy and safety in preclinical in vivo models. The versatility of this chemical class warrants continued investigation into its potential applications across various disease areas.
References
-
Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. [Link]
-
Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity - Taylor & Francis. [Link]
-
Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide - University of East Anglia. [Link]
-
Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]
Sources
Standard Operating Procedure for Naphthyl Acetamide Derivatives: A Guide for Research & Development
Introduction: Beyond the Greenhouse
Naphthyl acetamide and its derivatives represent a fascinating class of molecules. While 1-Naphthylacetamide (NAAm) is widely recognized as a synthetic auxin, a plant growth regulator used for decades to manage rooting and fruit development, the core naphthyl acetamide scaffold is gaining significant traction in modern drug discovery.[1][2][3] Researchers are now exploring its potential in developing novel therapeutics for conditions ranging from neurodegenerative diseases like Alzheimer's to various forms of cancer.[4][5][6][7]
This guide provides a comprehensive standard operating procedure (SOP) for the safe handling and experimental use of naphthyl acetamide derivatives. It moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. The protocols herein are designed as self-validating systems, integrating safety and scientific integrity at every stage.
Hazard Identification and Risk Assessment
Before any handling, a thorough risk assessment must be conducted, starting with the Safety Data Sheet (SDS). Naphthyl acetamide derivatives are typically fine, light-colored crystalline powders that can become airborne.[8] The primary hazards are consistent across most suppliers.
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for hazard communication. For 1-Naphthylacetamide (CAS 86-86-2), the primary classifications are as follows:
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Primary Reference(s) |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [9][10][11] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage. | [9][11][12] |
Note: Some derivatives or related compounds may carry additional warnings, such as suspected carcinogenicity (H351), making it imperative to consult the specific SDS for the exact compound in use.[13][14]
1.2. Toxicological Profile and Routes of Exposure
-
Primary Risk: The most significant and immediate risk is severe, potentially irreversible eye damage from contact with the solid powder.[9][12]
-
Ingestion: Accidental ingestion is harmful and requires immediate medical attention.[10][11]
-
Inhalation: Inhaling the fine dust can cause respiratory tract irritation.[12]
-
Dermal Contact: While not always classified as a primary skin irritant, prolonged contact should be avoided, and some derivatives may be harmful upon skin contact.[12][15]
-
Genotoxicity: It is crucial to note that in vitro studies have suggested that 1-Naphthylacetamide may be potentially genotoxic and cytotoxic to human cells.[1][3] This underscores the need for stringent handling procedures to minimize exposure.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. The goal is to isolate the researcher from the chemical hazard.
2.1. Hierarchy of Controls
The most effective safety measures involve removing the hazard or isolating the worker from it. This is the rationale for prioritizing engineering controls over reliance on PPE alone.
Caption: Workflow from solid compound to final assay.
5.3. Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM stock solution of 1-Naphthylacetamide (Molecular Weight: 185.23 g/mol ).
-
Calculation:
-
Mass (g) = Concentration (mol/L) * Volume (L) * MW (g/mol)
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 185.23 g/mol * (1000 mg / 1 g) = 18.52 mg
-
-
Weighing: Following the safe handling procedure in Section 3.2, accurately weigh 18.52 mg of 1-Naphthylacetamide into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Solubilization: In the fume hood, add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming (to 37°C) can also be applied.
-
Storage: Label the tube clearly with the compound name, concentration (100 mM), solvent (DMSO), and date. For short-term storage, 4°C is acceptable. For long-term storage, aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
5.4. Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes making a serial dilution from the 100 mM stock for a final assay concentration range of 100 µM down to ~0.1 µM.
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock. Dilute the 100 mM stock 1:100 by adding 5 µL of the stock solution to 495 µL of sterile cell culture medium. Mix well by gentle pipetting. This creates a 1 mM solution (or a 2X final concentration of 500 µM if you will be adding an equal volume of cells).
-
Serial Dilution Plate:
-
Add 100 µL of cell culture medium to wells A2 through A12 of a 96-well plate.
-
Add 200 µL of the 1 mM intermediate stock to well A1.
-
Transfer 100 µL from well A1 to well A2. Mix by pipetting up and down several times.
-
Continue this 1:2 serial dilution by transferring 100 µL from A2 to A3, A3 to A4, and so on, until well A11. Discard the final 100 µL from well A11. Well A12 will serve as the no-drug (vehicle) control.
-
-
Cell Plating: Add 100 µL of your cell suspension (at the desired density) to all wells (A1-A12). This will dilute the drug concentrations by half, resulting in a final concentration range from 100 µM (in well A1) downwards.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for the desired experimental duration.
Waste Management
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Solid Waste: All unused solid compound and disposables heavily contaminated with powder (e.g., weigh boats, gloves, liners) must be placed in a clearly labeled hazardous waste container for solids. [9][10]* Liquid Waste: All solutions containing naphthyl acetamide derivatives, including stock solutions and media from experimental plates, must be collected as hazardous liquid waste. Do not pour down the drain. [10][12]* Sharps: Needles or syringes used to transfer solutions should be disposed of in a designated sharps container.
-
Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the chemical name, and the primary hazard(s) (e.g., "Toxic," "Eye Damage"). Follow your institution's specific guidelines for chemical waste disposal.
References
-
1-Naphthylacetamide | 1X500MG | C12H11NO | 676441 | 86-86-2. HPC Standards. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. CPAchem Ltd. (2022). [Link]
-
Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease. ResearchGate. [Link]
-
1-Naphthaleneacetamide. Wikipedia. [Link]
-
SAFETY DATA SHEET - N-Methyl-N-1-naphthyl acetamide. Chem Service. (2015). [Link]
-
Acetamide - SAFETY DATA SHEET. PENTA. (2023). [Link]
-
1-naphthylacetamide. AERU, University of Hertfordshire. [Link]
-
A modified QuEChERS method for the simultaneous determination of ten plant growth promoters in fruits and vegetables by liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. [Link]
-
Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. ResearchGate. [Link]
-
Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. PubMed. (2013). [Link]
-
Inclusion of 1-naphthylacetic Acid and 2-(1-naphthyl)acetamide Into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini. PubMed. [Link]
-
Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. Universidade do Porto. (2026). [Link]
-
1-Naphthaleneacetamide. PubChem. [Link]
-
Safety Data Sheet: α-Naphthyl acetate. Carl ROTH. [Link]
-
Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease. PubMed. [Link]
-
2-(1-Naphthyl)Acetamide 98.0%. PureSynth. [Link]
-
Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke. EURL-Pesticides. [Link]
-
Metabolism of 1-naphthaleneacetic acid in explants of tobacco: Evidence for release of free hormone from conjugates. ResearchGate. [Link]
-
In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide. PMC. [Link]
-
Comparison of Growth Responses Induced in Plants by Naphthalene Acetamide and Naphthalene Acetic Acid. Botanical Gazette. [Link]
-
Naphthalenacetamide: Growth Regulator Insights. Scribd. [Link]
-
Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
Sources
- 1. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]
- 2. 1-naphthylacetamide [sitem.herts.ac.uk]
- 3. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. 1-NAPHTHALENEACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. keyorganics.net [keyorganics.net]
Application Note: Precision Bioconjugation Using 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
Executive Summary
The precise, site-selective modification of proteins is a cornerstone of modern drug development, structural biology, and proteomics. 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a bifunctional bioconjugation reagent that combines a highly chemoselective α -chloroacetamide electrophile with a bulky, fluorescent 4-methoxy-1-naphthyl reporter tag. This application note provides a comprehensive, causality-driven guide to utilizing this reagent for the covalent labeling of cysteine residues, ensuring high structural fidelity and minimal off-target effects.
Mechanistic Rationale & Scientific Grounding
To achieve self-validating and reproducible bioconjugation, it is critical to understand the quantum mechanical and kinetic drivers of the chosen reagents.
Chemoselectivity: Chloroacetamide vs. Iodoacetamide
Historically, iodoacetamides have been the standard for cysteine alkylation due to their rapid reaction kinetics. However, this speed comes at the cost of specificity. Iodoacetamides frequently engage in off-target alkylation of histidine and lysine residues and can cause severe oxidation of methionine residues—up to 40% in some proteomic workflows[1].
By contrast, chloroacetamides operate via a slower, highly specific SN2 nucleophilic substitution mechanism. The poorer leaving-group ability of the chloride ion (compared to iodide) raises the activation energy barrier, ensuring that only highly nucleophilic species—specifically the thiolate anion ( S− ) of cysteine—can successfully attack the α -carbon under physiological conditions[1][2]. Quantum Mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) energy and the required conformational rotation of the carbon-chlorine bond in chloroacetamides perfectly tune them for cysteine-exclusive reactivity[3].
The Fluorescent Reporter Handle
The integration of the 4-methoxy-1-naphthyl moiety serves a dual purpose:
-
Steric Shielding: The bulky naphthyl group provides steric hindrance that further prevents non-specific interactions with surface-exposed, less nucleophilic residues.
-
Analytical Tracking: Naphthalene derivatives are robust fluorophores known for distinct photoluminescence and excimer fluorescence[4]. This allows researchers to quantify the Degree of Labeling (DoL) via UV-Vis or fluorescence spectroscopy and track the conjugate in cellular assays[5].
Comparative Data: Alkylating Agents
The following table summarizes the critical experimental trade-offs between traditional iodoacetamides and chloroacetamide-based reagents.
| Property | Iodoacetamide | Chloroacetamide Derivatives | Causality / Impact on Workflow |
| Reaction Kinetics | Very Fast (< 30 min) | Moderate (2 - 4 hours) | Cl⁻ is a poorer leaving group than I⁻, requiring longer incubation. |
| Cysteine Specificity | Moderate | Very High | Higher activation energy prevents reaction with Lys/His[3]. |
| Methionine Oxidation | High (Up to 40%) | Low (< 2%) | Preserves structural integrity of methionine-rich proteins[1]. |
| Reagent Stability | Light Sensitive | Highly Stable | Chloroacetamides are less prone to spontaneous photolytic degradation. |
Experimental Protocol: Site-Specific Cysteine Conjugation
This protocol is designed as a self-validating system. Every buffer choice and reagent addition is optimized to exploit the specific pKa and nucleophilicity of the target cysteine.
Materials Required
-
Target Protein: Minimum 1 mg/mL concentration.
-
Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Labeling Reagent: 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (10 mM stock in anhydrous DMSO).
Step-by-Step Methodology
Step 1: Buffer Exchange and pH Optimization Exchange the protein into the Conjugation Buffer (pH 7.5) using a desalting column.
-
Causality: Cysteine has a side-chain pKa of ~8.3. At pH 7.5, a small but sufficient fraction of cysteine exists as the highly reactive thiolate anion. Meanwhile, primary amines (e.g., Lysine, pKa ~10.5) remain fully protonated ( NH3+ ) and unreactive, ensuring absolute chemoselectivity.
Step 2: Disulfide Reduction Add TCEP to a final concentration of 2–5 mM. Incubate at 37°C for 30 minutes.
-
Causality: TCEP is a potent, water-soluble phosphine reducing agent. Crucially, unlike DTT or β -mercaptoethanol, TCEP does not contain a thiol group. Therefore, it will not compete with the protein's cysteines for the chloroacetamide reagent, eliminating the need to remove the reducing agent prior to labeling.
Step 3: Covalent Alkylation Add 10 to 20 molar equivalents of the 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide stock solution to the protein mixture. Ensure the final DMSO concentration does not exceed 5% (v/v).
-
Causality: The hydrophobic 4-methoxy-1-naphthyl tag requires DMSO for solubility. Exceeding 5% organic solvent can trigger protein unfolding, exposing buried off-target residues.
Step 4: Incubation Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours in the dark.
-
Causality: The moderate kinetics of the chloroacetamide SN2 reaction necessitate a longer incubation period compared to iodoacetamides[1]. Darkness prevents photobleaching of the naphthyl fluorophore.
Step 5: Quenching and Purification Quench the unreacted electrophile by adding an excess of free L-cysteine or DTT (10 mM final) for 15 minutes. Purify the fluorescently labeled protein conjugate using Size Exclusion Chromatography (SEC) or extensive dialysis.
Visualizations of Workflow and Mechanism
Fig 1. Step-by-step bioconjugation workflow for site-selective cysteine labeling.
Fig 2. SN2 reaction mechanism between the cysteine thiolate and the chloroacetamide electrophile.
References
- QM Analyses for Cysteine – Chloroacetamide Bioconjug
- N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling Benchchem
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI
- Normal and second intramolecular excimer fluorescence of 1,3-bis(4-methoxy-1-naphthyl)propane Scilit / Chemical Physics Letters
- (4-Methoxy-1-naphthyl)boronic acid (Fluorescent Probes) Chem-Impex
Sources
Troubleshooting low yields in 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide synthesis
Target Molecule: 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide Reaction Class: Nucleophilic Acyl Substitution (N-Acylation)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of α -chloroacetamides. The coupling of (4-methoxy-1-naphthyl)methanamine with chloroacetyl chloride seems straightforward on paper, but the bifunctional nature of the acylating agent—possessing both a highly electrophilic carbonyl carbon and a reactive α -chloro "warhead"—makes this reaction highly susceptible to competing side reactions[1].
This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind reaction failures and the field-proven protocols required to achieve >90% yields.
Quantitative Diagnostic Matrix: Reaction Parameters vs. Yield
Before altering your workflow, compare your current parameters against this diagnostic matrix to identify potential failure modes.
| Solvent System | Base Used (Eq.) | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Failure Mode / Observation |
| THF (Anhydrous) | None | 25 | 4 | < 50% | Amine HCl salt precipitation (Stalled) |
| DCM (Anhydrous) | TEA (1.1) | 0 to 25 | 4 | 70 - 80% | Trace over-alkylation / Heavy slurries |
| THF (Anhydrous) | DBU (1.2) | 0 to 25 | 3 | 85 - 95% | None (Optimal Conditions) |
| EtOAc / Water | Na₂CO₃ (Biphasic) | 0 to 10 | 1 | 60 - 75% | Hydrolysis of Chloroacetyl Chloride |
Visualizing the Reaction Landscape
To troubleshoot effectively, we must first map the competing chemical pathways occurring in your flask.
Reaction pathways highlighting desired amidation versus common side reactions.
Troubleshooting FAQs: Mechanistic Insights
Q1: My reaction stalls at ~50% yield despite full consumption of the acylating agent, and a thick white precipitate forms immediately. Why? Scientist's Insight: You are experiencing the classic "amine salt trap." The acylation of (4-methoxy-1-naphthyl)methanamine with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl)[2]. If your reaction lacks a sufficient or strong enough non-nucleophilic base, the unreacted starting amine acts as the proton acceptor. This forms the amine hydrochloride, an insoluble salt that crashes out of the organic phase, effectively removing 50% of your starting material from the catalytic cycle[3]. Resolution: Upgrade your base. While triethylamine (TEA) is common, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a superior, sterically hindered amidine base (pKa = 12). It prevents nucleophilic side reactions and efficiently scavenges HCl, pushing yields above 90%[4].
Q2: LC-MS shows a significant high-molecular-weight impurity (M+ corresponding to a dimer). How is this forming? Scientist's Insight: You are observing over-alkylation. The desired product, 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, contains a highly electrophilic α -chloro group[1]. If the reaction temperature exceeds 10 °C during the addition of the acyl chloride, the unreacted primary amine can perform an SN2 nucleophilic attack on the α -carbon of the newly formed product. This creates a secondary amine dimer. Resolution: Thermal control is non-negotiable. Add the chloroacetyl chloride dropwise over 30 minutes while maintaining the internal flask temperature strictly between 0–5 °C[2].
Q3: I am using Schotten-Baumann conditions (aqueous buffer/organic biphasic), but my yields are low and I see chloroacetic acid in the aqueous wash. How do I fix this? Scientist's Insight: Chloroacetyl chloride is highly susceptible to hydrolysis[5]. In a biphasic Schotten-Baumann reaction, water competes with your amine for the acylating agent, generating chloroacetic acid and dropping your yield[3]. Resolution: Transition to strictly anhydrous conditions (dry THF or DCM)[4]. If you must use aqueous conditions for solubility reasons, you must compensate for hydrolytic loss by increasing the chloroacetyl chloride charge to 1.5–2.0 equivalents and ensuring vigorous biphasic stirring to maximize the amine-acyl chloride interaction rate[2].
Diagnostic Decision Tree
Use this logic flow to interpret your analytical data (TLC/LC-MS) and rapidly pivot your experimental design.
Decision matrix for diagnosing reaction failures based on analytical data.
Validated Experimental Protocol: Anhydrous Acylation using DBU
This protocol is engineered to maximize yield by eliminating hydrolytic degradation and suppressing dimerization.
Materials Required:
-
(4-methoxy-1-naphthyl)methanamine (1.0 eq, 6.0 mmol)
-
Chloroacetyl chloride (1.05 eq, 6.3 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq, 7.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂), dissolve the (4-methoxy-1-naphthyl)methanamine in anhydrous THF (10 mL). Causality: Anhydrous THF prevents the competitive hydrolysis of the highly reactive acyl chloride[4].
-
Base Integration: Add DBU to the stirring solution. Self-Validation Checkpoint: The solution should remain clear and homogeneous. DBU's steric hindrance prevents it from reacting with the acyl chloride, reserving its basicity entirely for HCl scavenging[4].
-
Thermal Regulation: Submerge the flask in an ice-salt bath. Stir mechanically for 15 minutes until the internal temperature stabilizes at 0–5 °C.
-
Electrophile Addition: Dilute chloroacetyl chloride in 5 mL of anhydrous THF and transfer to a pressure-equalizing dropping funnel. Add dropwise over 20–30 minutes. Causality: Slow addition at cryogenic temperatures suppresses the SN2 displacement of the α -chloride by the starting amine, preventing dimer formation[2]. Self-Validation Checkpoint: A slight exotherm will be felt on the flask exterior. Unlike reactions using TEA, DBU hydrochloride may remain partially soluble, preventing the thick, unstirrable slurries that often trap unreacted starting materials[4].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).
-
Quench & Isolation: Pour the reaction mixture slowly into 50 mL of vigorously stirred ice-cold water. Self-Validation Checkpoint: The sudden change in solvent polarity will cause the hydrophobic 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide to precipitate immediately as a solid[2].
-
Purification: Filter the precipitate under vacuum, wash thoroughly with cold water (to remove DBU-HCl and trace chloroacetic acid), and recrystallize from ethanol to yield the analytically pure product[4].
References
-
Title: A facile amidation of chloroacetyl chloride using DBU | Source: ResearchGate / International Journal of ChemTech Research | URL: 4
-
Title: Chloroacetyl chloride: applications in synthesis and toxicology | Source: ChemicalBook | URL: 1
-
Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols | Source: BenchChem | URL: 2
-
Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions | Source: Taylor & Francis | URL: 5
-
Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions | Source: Taylor & Francis | URL: 3
-
Title: 2-Chloro-n-[(4-methoxy-1-naphthyl)methyl]acetamide | Source: Chemikart | URL: Link
Sources
Technical Support Center: Troubleshooting Chloroacetamide (CAA) Alkylation in Proteomics
Welcome to the Technical Support Center for proteomics sample preparation. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to optimize bottom-up proteomics workflows.
While 2-chloroacetamide (CAA) is widely adopted as an alternative to iodoacetamide (IAA) to minimize off-target alkylation, it introduces unique kinetic behaviors and side reactions—most notably, severe artifactual oxidation. This guide provides diagnostic troubleshooting, comparative analytics, and a self-validating standard operating procedure (SOP) to ensure robust, reproducible sample preparation.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why switch from Iodoacetamide (IAA) to Chloroacetamide (CAA), and what are the mechanistic trade-offs? A: IAA is highly reactive and prone to "over-alkylation," where it attacks primary amines (N-termini, Lysine) and other off-target residues (Asp, Glu, His, Ser, Thr, Tyr)[1]. CAA is utilized because its halogen leaving group (chlorine) is less reactive than iodine. This kinetically favors the highly nucleophilic thiolate anion of cysteine, reducing off-target amine alkylation to <0.5%[2]. However, the major trade-off is a significant increase in artifactual methionine oxidation and tryptophan oxidation[3].
Q2: Why am I seeing massive levels of methionine oxidation in my CAA-treated samples? A: Methionine oxidation is the most significant adverse effect of CAA. Studies demonstrate that CAA can artificially inflate oxidation rates to a maximum of 40% of all Met-containing peptides, compared to just 2–5% with IAA[1]. This is driven by the reagent's inherent oxidative potential under prolonged exposure or due to trace impurities from commercial suppliers[2]. Troubleshooting: Limit the alkylation reaction time to 30 minutes, use freshly prepared, high-purity reagents, and always account for methionine oxidation as a variable modification during downstream bioinformatic database searching[4].
Q3: Is quenching the CAA reaction necessary before tryptic digestion? A: Absolutely. Leaving the alkylation reaction unquenched allows excess CAA to slowly react with off-target amino acids during overnight digestion and can alkylate the active site residues of downstream proteases. Recent systematic analyses demonstrate that utilizing a decoy nucleophile—specifically through cysteine quenching—effectively preserves trypsin activity, reduces missed cleavage rates at lysine and arginine residues, and strictly halts over-alkylation side reactions[5]. While DTT can also be used, cysteine quenching is optimal for preserving high-quality tryptic digestion[6].
Q4: How do I prevent incomplete cysteine alkylation while minimizing these side reactions? A: Incomplete alkylation leaves free cysteines that can reform disulfide bonds, while excessive reagent drives off-target reactions. Optimal conditions require a delicate kinetic balance. Systematic evaluations show that utilizing 14–15 mM CAA at room temperature for 30 minutes provides the highest rate of complete cysteine alkylation while minimizing off-target adducts[7]. Additionally, ensure your buffer pH is strictly maintained between 7.5 and 8.0 to keep the cysteine thiol group deprotonated and highly nucleophilic[8].
Part 2: Comparative Data Analytics
The following table synthesizes the quantitative differences in side-reaction profiles between CAA and IAA to help you select the appropriate reagent based on your analytical goals[1][2][3].
Table 1: Comparative Side Reaction Profiles of Common Alkylating Agents
| Parameter | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) | Mechanistic Driver |
| Cysteine Specificity | Very High | Moderate | Halogen leaving group reactivity (Cl < I) |
| Off-Target Alkylation | < 0.5% (Minimal) | 1.0% - 5.0% | Nucleophilic attack by primary amines |
| Methionine Oxidation | Up to 40% | 2% - 5% | Reagent-induced oxidative stress / impurities |
| Tryptophan Oxidation | Elevated (Mono/Di-oxidized) | Baseline | Secondary oxidative pathways |
| Trypsin Inhibition | Moderate (if unquenched) | High (if unquenched) | Alkylation of protease active sites |
Part 3: Standard Operating Procedure (SOP)
Optimized Reduction, Alkylation, and Quenching Workflow
Self-Validating Design: This protocol incorporates a strict quenching step to arrest the reaction kinetically, preventing the time-dependent off-target effects often seen in overnight digests. The success of this protocol is internally validated during data analysis: an optimal run will yield >98% cysteine alkylation with <10% artifactual methionine oxidation.
Step 1: Denaturation & Reduction
-
Suspend the protein pellet in a compatible lysis buffer (e.g., 8M Urea, 100 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.
Step 2: Kinetically Controlled Alkylation
-
Add freshly prepared Chloroacetamide (CAA) to a final concentration of 15 mM. Causality: A 15 mM concentration provides a sufficient molar excess over the 5 mM DTT to alkylate cysteines without driving the equilibrium toward off-target amine alkylation[7].
-
Incubate at Room Temperature (20–25°C) for exactly 30 minutes in the dark. Causality: Room temperature prevents the thermal activation of side reactions, and darkness prevents light-induced radical formation that exacerbates oxidation[8].
Step 3: Decoy Quenching
-
Add free L-Cysteine to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature. Causality: Free cysteine acts as a sacrificial nucleophile, rapidly consuming unreacted CAA. This strictly limits the alkylation window and preserves downstream trypsin activity[5].
Step 4: Dilution & Digestion
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the Urea concentration to < 1M.
-
Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Part 4: Process Visualization
Workflow for optimized chloroacetamide alkylation, quenching, and downstream digestion.
References
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Source: Journal of Proteome Research (ACS Publications) URL:[Link]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation Source: Journal of Mass Spectrometry (PubMed) URL:[Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: Analytical Biochemistry (PubMed Central) URL:[Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Source: Molecular & Cellular Proteomics (PubMed Central) URL:[Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues Source: Journal of Proteomics (PubMed) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & FAQs for 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide in DMSO Storage
As a covalent modifier, 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CAS: 861225-85-6) relies on its α -chloroacetamide warhead to engage nucleophilic residues—primarily cysteines—on target proteins[1]. While this intrinsic electrophilicity makes it an effective biochemical probe, it also renders the compound highly susceptible to degradation during solvent storage. Furthermore, the highly lipophilic 4-methoxy-1-naphthyl moiety introduces severe solubility challenges if the integrity of the Dimethyl Sulfoxide (DMSO) is compromised.
This guide synthesizes field-proven insights and mechanistic causality to help researchers troubleshoot storage issues, prevent compound degradation, and ensure reproducible assay results.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: My compound has lost potency after being stored in DMSO at -20°C for a month. What happened?
Root Cause: Hydrolysis of the α -chloroacetamide warhead due to hygroscopic solvent degradation. Mechanistic Explanation: DMSO is profoundly hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs moisture. This introduced water acts as a nucleophile. Over time, even at -20°C, the labile C-Cl bond undergoes an SN2 hydrolysis reaction to form a biologically inactive hydroxyacetamide (a glycolic acid derivative)[2]. If the absorbed moisture shifts the micro-pH to basic conditions, this hydrolytic degradation is significantly accelerated[2]. Resolution: Always use anhydrous, septum-sealed DMSO (<0.005% water) for initial reconstitution. Aliquot immediately into single-use vials to prevent repeated atmospheric exposure.
Q2: I observe a white precipitate in my DMSO stock after thawing it for the third time. Heating to 37°C doesn't fully redissolve it.
Root Cause: Freeze-thaw induced precipitation and solvent dielectric shift. Mechanistic Explanation: The 4-methoxy-1-naphthyl group is highly hydrophobic. When DMSO absorbs water during repeated freeze-thaw cycles, the dielectric constant of the solvent mixture changes, drastically reducing the solubility of lipophilic compounds[3]. Once the compound nucleates and crystallizes out of the mixed DMSO/water solvent, the thermodynamic energy barrier to redissolve it is high. Heating may only partially recover the active concentration while simultaneously accelerating the thermal degradation of the chloroacetamide group. Resolution: Never subject the stock to more than one freeze-thaw cycle. If precipitation occurs, discard the aliquot.
Q3: My biochemical assay is showing high background reactivity and off-target effects when using an aged DMSO stock.
Root Cause: Accumulation of free chloride ions and reactive degradation intermediates. Mechanistic Explanation: Degradation of α -chloroacetamides not only depletes the active probe but also releases free chloride ions[4]. In prolonged storage, DMSO itself can act as a weak nucleophile, potentially forming reactive alkoxysulfonium intermediates. These degradation byproducts can interfere with sensitive assay readouts, particularly those relying on redox states, fluorogenic thiol-reactive dyes, or metal-catalyzed fluorescence. Resolution: Implement a strict LC-MS quality control step (Protocol 2) before using stocks older than 2 weeks.
Part 2: Quantitative Stability Profile
To illustrate the causality between storage conditions and compound half-life, the following table summarizes the degradation kinetics of α -chloroacetamides in various DMSO environments.
Table 1: Stability Profile of α -Chloroacetamides in DMSO
| Storage Condition | Solvent Quality | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| Room Temp (25°C) | Ambient DMSO (~1-5% H2O ) | < 48 Hours | Rapid hydrolysis & nucleophilic attack |
| Room Temp (25°C) | Anhydrous DMSO (<0.005% H2O ) | 1 - 2 Weeks | Slow solvolysis |
| -20°C | Ambient DMSO (Repeated Openings) | 1 - 3 Months | Hydrolysis & freeze-thaw precipitation |
| -80°C | Anhydrous DMSO (Single-use Aliquot) | > 12 Months | Highly stable; thermal kinetics halted |
Note: Data synthesized from general α -chloroacetamide stability kinetics and thiol-reactivity assays[1][4].
Part 3: Validated Experimental Protocols
A robust experimental workflow must be a self-validating system. The following protocols ensure that your compound remains intact from reconstitution to assay application.
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
Objective: Prevent water ingress and mitigate freeze-thaw precipitation.
-
Equilibration: Allow the desiccated vial of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide powder to fully equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Solvent Selection: Pierce a newly opened, septum-sealed bottle of Anhydrous DMSO (≥99.9%, water <0.005%) with a dry, argon-purged syringe.
-
Reconstitution: Inject the DMSO directly into the compound vial to create a 10 mM or 50 mM master stock. Vortex gently until a clear solution is achieved. Do not use ultrasonic baths exceeding 30°C.
-
Aliquoting: Immediately dispense the master stock into single-use, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).
-
Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3 seconds to displace ambient air before capping.
-
Storage: Snap-freeze the aliquots in liquid nitrogen and transfer them to a dedicated -80°C freezer[3].
Protocol 2: LC-MS Quality Control Workflow for Chloroacetamide Integrity
Objective: Verify the intact mass and rule out hydrolysis before critical assays.
-
Sample Prep: Thaw a single-use aliquot at room temperature. Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile (do not use aqueous buffers for the injection sample to prevent on-column hydrolysis).
-
Chromatography: Run a rapid 5-minute gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid) on a C18 column.
-
Mass Detection (Positive Ion Mode):
-
Target Mass: Extract the ion chromatogram for the intact protonated mass [M+H]+≈264.08 m/z . Check for the characteristic 3:1 isotopic ratio indicating the presence of the chlorine atom ( 35Cl vs 37Cl ).
-
Degradation Mass: Monitor for the hydroxyacetamide degradation product. The loss of the chlorine atom and addition of a hydroxyl group results in a net mass loss of ~17.97 Da. Look for a peak at [M+H]+≈246.11 m/z lacking the chlorine isotopic signature.
-
-
Validation: If the degradation peak exceeds 5% of the total area under the curve (AUC), discard the batch.
Part 4: Mechanistic Visualizations
Degradation pathways of the compound in compromised DMSO, highlighting hydrolysis and precipitation.
Self-validating workflow for stock preparation and LC-MS quality control.
References
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society (via PMC). Available at:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at:[Link]
Sources
Technical Support Center: Overcoming Precipitation of 2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide in Cell Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide and similar hydrophobic small molecules. Precipitation of such compounds in aqueous cell culture media is a common but surmountable challenge. This document provides in-depth troubleshooting guides and protocols to ensure the successful and reproducible use of your compound in in vitro experiments.
The Challenge: Hydrophobicity in an Aqueous World
Cell culture media is an aqueous environment. 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, by its nature as a complex organic molecule, is predicted to be hydrophobic (poorly soluble in water). When a stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the media, the drastic change in polarity can cause the compound to "crash out" or precipitate. This not only lowers the effective concentration of the compound available to the cells but can also introduce artifacts into your experiment, including physical stress or damage to cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with hydrophobic compounds in cell culture.
Q1: My compound precipitated immediately after I added the stock solution to my cell media. What went wrong?
A1: This is a classic sign of a compound exceeding its solubility limit upon solvent shifting. When the DMSO stock meets the large volume of aqueous media, the DMSO is diluted, and the media can no longer keep the hydrophobic compound dissolved.
Immediate Solutions:
-
Optimize Dilution Technique: Avoid adding a highly concentrated stock directly into the full volume of media. Instead, create an intermediate dilution. Pipette your stock into a smaller volume of pre-warmed (37°C) media, mix vigorously by pipetting or vortexing, and then transfer this mixture to the final culture volume. This gradual dilution can prevent the rapid polarity shock that causes precipitation.[1]
-
Pre-warm Your Media: Compounds are generally more soluble at warmer temperatures. Always use media that has been pre-warmed to 37°C before adding your compound.[1]
-
Check Final Solvent Concentration: The final concentration of DMSO in your culture should be as low as possible, ideally ≤0.1%, as higher concentrations can be toxic to cells.[2][3] However, some robust cell lines can tolerate up to 0.5%.[4][5] If your compound requires a higher DMSO concentration to stay in solution, you must run a parallel vehicle control with the exact same DMSO concentration to account for any solvent-induced effects.[2]
Q2: I didn't see a precipitate at first, but my media turned cloudy hours later. Why?
A2: This delayed precipitation can occur for several reasons:
-
Temperature Fluctuation: If the culture plates are moved in and out of the incubator, temperature drops can decrease the solubility of the compound.
-
Interaction with Media Components: The compound may slowly interact with salts or other components in the media, forming less soluble complexes.[6]
-
Supersaturation: You may have created a temporarily supersaturated solution that is not stable over the long term.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the experiment.
-
Increase Serum Percentage: Fetal Bovine Serum (FBS) contains proteins, primarily albumin, which can bind to hydrophobic compounds and act as natural carriers, increasing their apparent solubility.[1] If your experimental design allows, increasing the serum concentration (e.g., from 5% to 10%) may help.
-
Verify Media pH: Ensure your media's pH is stable and within the typical physiological range (7.2-7.4). Changes in pH can alter the charge and solubility of some compounds.
Q3: What is the best way to prepare my initial stock solution to avoid these problems?
A3: A properly prepared stock solution is the foundation of a successful experiment.
-
Use High-Quality Solvent: Always use sterile, cell culture-grade DMSO or another appropriate organic solvent.[7]
-
Ensure Complete Dissolution: Vortex or sonicate the stock solution until the compound is completely dissolved.[7] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store Correctly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the concentrated stock over time.[8] Store at -20°C or -80°C, protected from light.
Q4: Are there alternatives to DMSO? What about using solubilizing agents?
A4: Yes. If DMSO is not suitable for your cells or if solubility issues persist, you can explore other options.
-
Alternative Solvents: Ethanol can be an alternative, but like DMSO, it has concentration-dependent toxicity.
-
Solubilizing Agents (Excipients): These are compounds added to a formulation to improve the solubility of a poorly soluble substance.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively creating a water-soluble complex.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is commonly used in cell culture for this purpose.[11]
-
Serum Albumin: Bovine Serum Albumin (BSA) can be used as a carrier protein.[14][15][16] By binding to your compound, BSA can significantly increase its solubility in the media.[17] This mimics the role of serum in the media but allows for a more defined system.
-
Experimental Protocols
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of a hydrophobic compound.
Materials:
-
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide powder
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For a 1 mL stock of a compound with a Molecular Weight (MW) of 305.78 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 305.78 g/mol = 3.06 mg
-
Weigh Compound: Carefully weigh out 3.06 mg of the compound and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7]
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Three-Step Dilution for Cell Treatment
This method minimizes the risk of precipitation when adding the compound to the final cell culture plate.[18]
Procedure:
-
Prepare Intermediate Dilution: In a sterile tube, prepare an intermediate dilution (e.g., 10x the final highest concentration) by adding the required volume of your DMSO stock to pre-warmed (37°C) complete cell culture medium. Mix immediately and vigorously by pipetting up and down.
-
Example: To achieve a final concentration of 10 µM in a 2 mL well, you might first make a 100 µM intermediate solution. Add 2 µL of a 10 mM stock to 198 µL of media.
-
-
Add to Final Culture: Add the appropriate volume of the intermediate dilution to your cell culture wells.
-
Example: Add 200 µL of the 100 µM intermediate solution to 1.8 mL of media already in the well to get a final concentration of 10 µM in 2 mL.
-
-
Mix Gently: Gently swirl the plate to ensure even distribution of the compound without disturbing the cells.
-
Vehicle Control: Crucially, prepare a vehicle control by adding the same volume of DMSO (diluted in media) to control wells, ensuring the final solvent concentration is identical to the treated wells.[19]
Data Presentation & Visualization
Table 1: Properties of Common Solvents for Cell Culture Applications
| Solvent | Polarity | Typical Stock Conc. | Recommended Final Conc. in Media | Notes |
| DMSO | Polar Aprotic | 10-100 mM | ≤ 0.1% (safest); up to 0.5% for robust cells[3][4] | Can affect cell differentiation and membrane permeability at higher concentrations.[5][20] |
| Ethanol | Polar Protic | 10-50 mM | ≤ 0.1% | Can be more volatile than DMSO. Toxicity is cell-line dependent. |
Diagram 1: Troubleshooting Workflow for Compound Precipitation This flowchart provides a logical path to diagnose and solve precipitation issues.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Diagram 2: Mechanism of Carrier-Mediated Solubilization This diagram illustrates how a carrier molecule like cyclodextrin can improve the solubility of a hydrophobic compound.
Caption: Encapsulation of a hydrophobic molecule by a carrier to enhance solubility.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Gao, W., et al. (2014). Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear. Journal of Nanobiotechnology, 12(1). [Link]
-
Al-Kassas, R., et al. (2025, February 3). Development, in vitro and ex vivo characterization of lamotrigine-loaded bovine serum albumin nanoparticles using QbD approach. Pharmaceutical Development and Technology. [Link]
-
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?[Link]
-
Royal Society of Chemistry. (2018). Bovine serum albumin as a nanocarrier for the efficient delivery of ginsenoside compound K: preparation, physicochemical characterizations and in vitro biological studies. RSC Advances. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Biosciences Biotechnology Research Asia. (2023). A Systematic Review on Bovine Serum Albumin Nanoparticle: Preparation and Therapeutic Application. [Link]
-
American Chemical Society Publications. (2023, July 14). Dopamine-Conjugated Bovine Serum Albumin Nanoparticles Containing pH-Responsive Catechol-V(III) Coordination for In Vitro and In Vivo Drug Delivery. Biomacromolecules. [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Nguyen, J., et al. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]
-
MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceuticals. [Link]
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]
-
BioInformant. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 环糊精 [sigmaaldrich.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A Systematic Review on Bovine Serum Albumin Nanoparticle: Preparation and Therapeutic Application – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Bovine serum albumin as a nanocarrier for the efficient delivery of ginsenoside compound K: preparation, physicochemical characterizations and in vitro biological studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lifetein.com [lifetein.com]
Technical Support Center: Optimizing pH for 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide Reactivity
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic nuances of using 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (hereafter referred to as Naphthyl-CAA ).
This compound is a highly hydrophobic, UV/fluorescent-active alpha-chloroacetamide probe utilized by researchers and drug development professionals for targeted cysteine alkylation. Because chloroacetamides are intrinsically less reactive than their iodoacetamide counterparts, achieving quantitative labeling without inducing off-target modifications requires strict pH optimization.
Part 1: The Causality of pH in Chloroacetamide Reactivity
To master Naphthyl-CAA labeling, you must understand the underlying causality of the reaction. Alkylation proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The electrophilic alpha-carbon of the chloroacetamide is attacked by a nucleophile, displacing the chloride ion.
Crucially, the protonated thiol group (R-SH) of cysteine is a poor nucleophile. The reaction strictly requires the deprotonated thiolate anion (R-S⁻). The intrinsic pKa of a typical cysteine side chain is approximately 8.3. According to the Henderson-Hasselbalch relationship, at a physiological pH of 7.4, only ~11% of cysteines exist as reactive thiolates.
By raising the buffer pH to 8.0–8.2 , we exponentially increase the thiolate population, driving the S_N2 reaction forward. However, pushing the pH beyond 8.5 deprotonates the ε-amino groups of lysine (pKa ~10.5) and the N-terminus (pKa ~8.0), transforming them into competing nucleophiles and causing off-target alkylation . Furthermore, the bulky (4-methoxy-1-naphthyl)methyl group introduces significant steric hindrance, meaning the reaction kinetics are highly sensitive to suboptimal thiolate concentrations and require optimized reduction and alkylation conditions .
Fig 1: Optimized workflow for cysteine alkylation using naphthyl-chloroacetamide probes.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing incomplete labeling of my target protein at pH 7.0? Answer: At pH 7.0, the concentration of the reactive thiolate anion is kinetically insufficient to achieve complete labeling within a standard 1-hour timeframe. Because the chloride leaving group in Naphthyl-CAA is less labile than iodine, chloroacetamides require a slightly more alkaline environment to match the reaction rates of iodoacetamides . Solution: Buffer exchange your protein into 100 mM HEPES or Ammonium Bicarbonate calibrated strictly to pH 8.0 at room temperature.
Q2: My mass spectrometry data shows off-target modifications on Lysine and Histidine. What went wrong? Answer: Off-target alkylation is the hallmark of over-alkylation, driven by either excessively alkaline pH (>8.5) or excessive probe concentration. At pH > 9.0, lysine amines become strong nucleophiles . Solution: Verify your buffer pH using a calibrated micro-electrode. If the pH is strictly 8.0 and off-target labeling persists, reduce the Naphthyl-CAA concentration from 20 mM to 10 mM and ensure the reaction is quenched exactly at 60 minutes.
Q3: How does the (4-methoxy-1-naphthyl)methyl group affect the reaction compared to standard chloroacetamide? Answer: The bulky, hydrophobic naphthyl moiety alters the local dielectric constant and introduces significant steric hindrance at the S_N2 transition state. This reduces the bimolecular rate constant. Furthermore, its hydrophobicity can cause the probe to precipitate out of aqueous buffers before reacting. Solution: Always prepare the Naphthyl-CAA stock in anhydrous DMSO and ensure the final reaction mixture contains 5% DMSO (v/v) to maintain probe solubility.
Fig 2: Logic tree for troubleshooting aberrant chloroacetamide reactivity based on pH.
Part 3: Quantitative Data - pH vs. Reactivity Profile
To guide your optimization, the following table summarizes the thermodynamic balance between on-target cysteine alkylation and off-target side reactions at varying pH levels (Conditions: 10 mM Naphthyl-CAA, 1 hr incubation, 25°C).
| Buffer pH | Thiolate Fraction (Approx.) | Cysteine Alkylation Efficiency | Lysine/Histidine Off-Target Rate | Probe Hydrolysis Risk |
| 6.5 | < 2% | < 30% | Undetectable | Low |
| 7.5 | ~ 15% | 75 - 85% | < 1% | Low |
| 8.0 | ~ 33% | > 98% | < 2% | Low |
| 8.5 | ~ 61% | > 99% | ~ 5 - 10% | Moderate |
| 9.5 | > 90% | > 99% | > 40% | High |
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, this protocol incorporates a "reverse-labeling" validation step. This creates a self-validating system: if the primary Naphthyl-CAA reaction is 100% successful, the secondary validation step will definitively yield zero signal.
Objective: Achieve >99% specific alkylation of free cysteines using Naphthyl-CAA.
Step 1: Protein Reduction Dissolve 100 µg of your target protein in 100 µL of 100 mM Ammonium Bicarbonate (pH 8.0). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to fully reduce all disulfide bonds.
Step 2: Probe Preparation Immediately before use, dissolve Naphthyl-CAA in anhydrous DMSO to create a 200 mM stock solution. Causality note: The naphthyl group is highly hydrophobic; attempting to prepare this stock in an aqueous buffer will result in rapid precipitation and failed labeling.
Step 3: Alkylation Reaction Add the Naphthyl-CAA stock to the protein sample to achieve a final concentration of 10 mM. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation. Incubate in the dark at room temperature (25°C) for exactly 60 minutes.
Step 4: Quenching Add Dithiothreitol (DTT) to a final concentration of 50 mM and incubate for 15 minutes. Causality note: The excess DTT acts as a sacrificial nucleophile, reacting with any remaining unreacted Naphthyl-CAA and immediately halting the S_N2 reaction to prevent over-alkylation over time.
Step 5: Self-Validation (Reverse-Labeling) To prove the protocol worked, take a 10 µL aliquot of the quenched, desalted protein and react it with 1 mM Ellman’s Reagent (DTNB). Measure the absorbance at 412 nm. A lack of yellow color (zero absorbance relative to a blank) definitively validates that 100% of the reactive thiols were successfully alkylated by the Naphthyl-CAA probe.
References
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics National Institutes of Health (NIH) - PMC URL:[Link]
Analytical Comparison Guide: ¹H NMR Spectrum Interpretation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
Executive Summary
The structural verification of complex pharmaceutical intermediates, such as 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide[1], requires highly precise analytical methodologies. Misinterpretation of nuclear magnetic resonance (NMR) spectra during process chemistry can lead to downstream failures in API synthesis.
This guide provides an objective comparison of analytical parameters—specifically Solvent Systems (CDCl₃ vs. DMSO-d₆) and Instrument Field Strengths (60 MHz Benchtop vs. 400 MHz High-Field) —to optimize the ¹H NMR interpretation of this specific naphthyl-acetamide derivative. By understanding the causality behind solvent-induced shifts and magnetic field dispersion, researchers can establish self-validating protocols for rigorous structural confirmation.
Molecular Deconstruction & Expected Spin Systems
To accurately interpret the ¹H NMR spectrum of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (C₁₄H₁₄ClNO₂), we must deconstruct the molecule into its isolated spin systems:
-
The Methoxy Group (-OCH₃): An isolated 3H singlet.
-
The Chloromethyl Group (-CH₂-Cl): An isolated 2H singlet.
-
The Amide System (-CH₂-NH-): A strongly coupled system where the methylene protons (2H) split into a doublet, and the amide proton (1H) splits into a broad triplet due to ³J coupling.
-
The Naphthyl Ring (H-2, H-3, H-5, H-6, H-7, H-8): A complex 6H aromatic system exhibiting strong intra- and inter-ring coupling constants[2].
Performance Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Solvent selection fundamentally alters the magnetic environment of the molecule. For amides, the choice between a non-polar solvent (CDCl₃) and a strongly polar, hydrogen-bond accepting solvent (DMSO-d₆) dictates the behavior of the exchangeable -NH- proton[3].
Causality of Solvent Effects
In CDCl₃, the amide proton is weakly solvated, leading to a broad, variable signal (~6.5 ppm) that can shift based on concentration and trace water content. In contrast, DMSO-d₆ acts as a strong hydrogen-bond acceptor. The -NH- proton forms a stable hydrogen bond with the sulfoxide oxygen, which decreases the electron density around the proton, deshielding it and shifting it significantly downfield (~8.5 ppm). This "locking" effect also sharpens the signal, allowing for precise extraction of the ³J coupling constant between the -NH- and the adjacent -CH₂- group.
Table 1: Comparative ¹H NMR Chemical Shifts by Solvent
| Functional Group | Multiplicity | CDCl₃ Shift (ppm) | DMSO-d₆ Shift (ppm) | Analytical Impact |
| -OCH₃ | Singlet (3H) | ~3.95 | ~3.90 | Minimal solvent effect; reliable anchor for integration. |
| -CH₂-Cl | Singlet (2H) | ~4.10 | ~4.25 | Slight deshielding in polar DMSO. |
| -CH₂-NH- | Doublet (2H) | ~4.85 | ~4.75 | Clear ³J coupling (~5.8 Hz) visible in both solvents. |
| -NH- (Amide) | Broad Triplet (1H) | ~6.50 | ~8.50 | Critical Difference: DMSO-d₆ pushes the NH out of the aromatic region, preventing signal overlap[3]. |
| Naphthyl Ring | Multiplets (6H) | 6.70 - 8.30 | 6.90 - 8.20 | Differential solvation slightly alters overlapping multiplets. |
Performance Comparison 2: Instrument Field Strength (60 MHz vs. 400 MHz)
The push towards process analytical technology (PAT) has popularized 60 MHz benchtop NMRs for flow chemistry and intermediate monitoring[4]. However, the naphthyl ring of our target molecule presents a challenge due to second-order effects.
Causality of Magnetic Field Dispersion
The appearance of an NMR multiplet depends on the ratio of the chemical shift difference between coupled protons (Δν, in Hz) to their coupling constant (J, in Hz).
-
At 60 MHz: The Δν between the naphthyl protons is small. When Δν / J < 10, the system exhibits second-order "roofing" effects, causing the 6 aromatic protons to collapse into a complex, unresolvable multiplet.
-
At 400 MHz: The higher magnetic field (B₀) proportionally increases Δν while J remains constant. This disperses the signals, reverting the spin system to first-order mechanics where doublets and triplets can be individually assigned[2].
Table 2: Benchtop vs. High-Field Performance
| Parameter | 60 MHz Benchtop NMR | 400 MHz High-Field NMR | Recommended Use Case |
| Aromatic Resolution | Broad, overlapping multiplet | Distinct first-order multiplets | 400 MHz is required for definitive structural elucidation. |
| Coupling Constants | Unextractable for naphthyl ring | Precise (³J, ⁴J easily measured) | 400 MHz allows verification of substitution patterns. |
| Analysis Time | < 2 minutes (at-line) | 5 - 10 minutes (off-line) | 60 MHz is superior for real-time reaction monitoring[4]. |
| Cryogens | None (Permanent NdFeB magnet) | Liquid He / Liquid N₂ required | 60 MHz offers significantly lower operational expenditures. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating workflow. This protocol ensures that the data mathematically proves the structure without relying on external assumptions.
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: Complete dissolution ensures sharp spectral lines. The TMS provides an internal, absolute 0.00 ppm reference, validating the chemical shift calibration.
Step 2: Acquisition Parameters
-
Action: Acquire 16 to 64 transients. Set the relaxation delay (D₁) to 5 seconds.
-
Validation Check: Setting D₁ to at least 5× the longest longitudinal relaxation time (T₁) ensures that all protons fully relax between pulses, guaranteeing that the resulting integrations are strictly quantitative.
Step 3: Processing & Normalization
-
Action: Apply an exponential window function (LB = 0.3 Hz), Fourier transform, and perform manual phase and baseline correction. Set the integral of the -OCH₃ singlet (~3.90 ppm) to exactly 3.00 .
-
Validation Check (The Proton Accounting Rule): If the structure is correct, the -CH₂-Cl signal must integrate to ~2.00, the -CH₂-NH- to ~2.00, the -NH- to ~1.00, and the aromatic region to ~6.00. The total sum must equal exactly 14 protons. Any deviation indicates an impurity or structural error.
Step 4: J-Coupling Connectivity Check
-
Action: Measure the ³J coupling constant of the -CH₂-NH- doublet (~4.75 ppm) and the -NH- triplet (~8.50 ppm).
-
Validation Check: Both multiplets must yield an identical J value (typically 5.5 – 6.0 Hz). This mathematical symmetry proves that the methylene group is directly bonded to the amine, self-validating the molecular connectivity.
Workflow Visualization
The following diagram outlines the decision-making matrix for analyzing pharmaceutical intermediates via NMR.
Workflow for NMR-based structural verification of pharmaceutical intermediates.
References
-
[1] Calpaclab. 2-Chloro-n-[(4-methoxy-1-naphthyl)methyl]acetamide, 95% Purity. Retrieved from:[Link]
-
[4] FLORE (Università degli Studi di Firenze). Analytical settings for in-flow biocatalytic reaction monitoring. Retrieved from:[Link]
-
[2] R Discovery. Iterative analysis of the 1H NMR spectra of naphthalene (AA′ A″ A‴ BB′ B″ B‴ system) and two of its derivatives. Retrieved from:[Link]
-
[3] ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids (Detailing solvent effects on amides and related groups in CDCl₃ vs. DMSO-d₆). Retrieved from:[Link]
Sources
Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, a compound of interest in medicinal chemistry. Beyond a mere catalog of fragments, we will explore the causal mechanisms driving the fragmentation cascade, compare its mass spectrometric analysis with alternative analytical methodologies, and provide robust experimental protocols for its characterization.
I. Predicting the Fragmentation Cascade: A Logic-Driven Approach
The fragmentation of a molecule in a mass spectrometer is not a random event but rather a predictable series of bond cleavages governed by the relative stability of the resulting ions and neutral losses.[1][2] For 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (Molecular Weight: 263.72 g/mol ), we can anticipate a rich fragmentation spectrum arising from the interplay of its chloroacetamide and methoxynaphthyl moieties.
The initial ionization event, typically electron impact (EI), will generate a molecular ion (M•+). While sometimes weak or absent for certain classes of compounds, its observation is crucial for confirming the molecular weight.[2]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage at the Amide Nitrogen: A predominant fragmentation pathway for amides involves the cleavage of the bond alpha to the nitrogen atom.[3][4] In this case, the benzylic C-N bond is susceptible to cleavage, leading to the formation of a highly stable, resonance-stabilized 4-methoxy-1-naphthylmethyl cation. This fragment is expected to be a prominent peak in the spectrum.
-
Cleavage of the N-CO Bond: Another characteristic fragmentation of amides is the cleavage of the N-CO bond.[3][4] This would result in the formation of the 4-methoxy-1-naphthylmethylaminium radical cation and a neutral chloroacetyl radical.
-
Loss of the Chloroacetyl Group: The entire chloroacetyl group can be lost as a radical, leading to the formation of the 4-methoxy-1-naphthylmethylaminium ion.
-
Fragmentation of the Naphthyl Ring: Aromatic compounds often exhibit strong molecular ion peaks due to their stability.[5][6] The methoxynaphthalene portion of the molecule will likely undergo characteristic fragmentations, such as the loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of carbon monoxide (CO).[7][8]
-
McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on the acyl side, a McLafferty-type rearrangement could be considered if there are abstractable hydrogens on the naphthylmethyl group, though this is not a primary expected pathway.[9]
The following diagram illustrates the predicted major fragmentation pathways of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide under electron ionization.
Caption: Predicted EI fragmentation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide.
II. Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides invaluable structural data, a comprehensive characterization often involves orthogonal analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time for separation and a mass spectrum for identification.[10][11][12] | High separation efficiency for volatile and semi-volatile compounds. Sensitive detection limits.[10] | Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds can occur. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for non-volatile and thermally labile compounds. Provides retention time and mass spectrum. | Wide applicability to a broad range of compounds. Soft ionization techniques (e.g., ESI, APCI) often yield a prominent molecular ion.[13] | Matrix effects can suppress ionization. Lower chromatographic resolution compared to GC for some applications. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms (¹H, ¹³C), enabling unambiguous structure elucidation.[14] | Non-destructive technique. Provides definitive structural information. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl).[14] | Fast and simple analysis. Provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or connectivity. |
III. Experimental Protocols
A. Sample Preparation for Mass Spectrometry
Objective: To prepare a solution of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide suitable for GC-MS or LC-MS analysis.
Materials:
-
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
-
High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
For analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Transfer the final solution to an autosampler vial for injection into the mass spectrometer.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To obtain an electron ionization mass spectrum of the analyte.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[14]
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[14]
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Caption: A typical workflow for GC-MS analysis.
IV. Conclusion
The predictable and informative fragmentation pattern of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide makes mass spectrometry an ideal tool for its characterization. By understanding the fundamental principles of fragmentation, researchers can confidently interpret mass spectra to confirm the identity and purity of this compound. When combined with orthogonal techniques such as NMR and FTIR, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the advancement of drug development and chemical research.
V. References
-
Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed. (2020, December 15). Retrieved from [Link]
-
Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry - Youngstown State University. (2021, July 2). Retrieved from [Link]
-
Naphthalene in Ambient Air by GC/MS-MS Detection - Lotus Consulting. (2008, November 4). Retrieved from [Link]
-
Naphthalene exposure: Simple GC/MS monitoring - 2020 - Wiley Analytical Science. (2020, August 6). Retrieved from [Link]
-
Measurement of naphthalene and naphthalene-like compounds according to DIN ISO 16000-6 - GSA Schadstoffanalytik. Retrieved from [Link]
-
The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). - ResearchGate. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem - NIH. Retrieved from [Link]
-
2-Chloro-N-methylacetamide - the NIST WebBook. Retrieved from [Link]
-
Naphthalene, 1-methoxy- - the NIST WebBook. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018, June 12). Retrieved from [Link]
-
2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem. Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). Retrieved from [Link]
-
Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+). Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). Retrieved from [Link]
-
2-Chloro-N-methylacetamide - the NIST WebBook. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]
-
Evidence for aryl participation in mass spectrometric fragmentation processes - Sci-Hub. Retrieved from [Link]
-
Interpretation of mass spectra. Retrieved from [Link]
-
2-chloro-n-[(4-methoxyphenyl)methyl]acetamide - PubChemLite. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. Retrieved from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. 2-Methoxynaphthalene(93-04-9) MS [m.chemicalbook.com]
- 8. Naphthalene, 1-methoxy- [webbook.nist.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Method Development for the Purity of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to guide method development and selection.
Introduction
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a complex molecule featuring a naphthalene core, an acetamide group, and a methoxy substituent. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The development of a robust and reliable HPLC method for a novel compound like 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide requires a systematic approach. This guide will explore the rationale behind the experimental choices, from initial column and mobile phase screening to method optimization and validation, in accordance with international guidelines.[1][2][3][4]
Physicochemical Properties and Initial Method Development Strategy
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. For 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, key considerations include:
-
Polarity: The presence of both a non-polar naphthalene ring and more polar acetamide and methoxy groups suggests that reversed-phase HPLC will be the most effective separation mode.[5][6] A C18 column is a logical starting point due to its versatility in retaining a wide range of compounds.[5][7]
-
UV Absorbance: The naphthalene ring system is a strong chromophore, which will allow for sensitive detection using a UV detector. A preliminary UV scan of the compound would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, or degradation.[8] Potential impurities for this compound could include unreacted starting materials, dimeric byproducts, or products of hydrolysis or oxidation of the naphthalene ring.[][10][11][12][13][14]
Based on these properties, a reversed-phase HPLC method with UV detection is the most logical approach. The initial method development will focus on screening different stationary phases and optimizing the mobile phase composition to achieve adequate resolution of the main peak from any potential impurities.
Experimental Workflow for HPLC Method Development
The development of the HPLC method follows a structured, multi-step process designed to identify the optimal chromatographic conditions.
Caption: Key parameters in mobile phase optimization and their impact on the chromatographic separation.
Comparison of Organic Solvents and Gradient Conditions
| Mobile Phase Composition | Gradient | Observations |
| Acetonitrile/Water | 50-95% Acetonitrile in 15 min | Good peak shape for the main peak, but the two critical impurities remained partially co-eluted. |
| Methanol/Water | 60-95% Methanol in 15 min | Broader peaks were observed compared to acetonitrile, and the resolution of the critical pair did not improve. |
| Acetonitrile/0.1% Formic Acid in Water | 50-95% Acetonitrile in 15 min | The addition of formic acid improved the peak shape of the main peak and slightly increased the resolution of the critical pair. |
| Acetonitrile/0.1% Formic Acid in Water | 60-80% Acetonitrile in 20 min (Shallow Gradient) | The shallow gradient significantly improved the resolution of the two critical impurities, allowing for accurate quantification. |
Optimized and Alternative HPLC Methods
Optimized HPLC Method
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
For laboratories equipped with UHPLC systems, a transfer of the HPLC method can offer significant advantages in terms of speed and efficiency.
| Parameter | Optimized HPLC Method | UHPLC Method |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 25 minutes | 5 minutes |
| Solvent Consumption | ~25 mL per run | ~2 mL per run |
| Relative Sensitivity | 1x | ~2-3x |
Method Validation
The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. [1][2][3][4]
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | The main peak was well-resolved from all known impurities and a placebo. Peak purity analysis showed no co-eluting peaks. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. [4] |
| Linearity (r²) | > 0.999 for a concentration range of 0.01 - 0.2 mg/mL | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 0.5%; Intermediate Precision: < 1.0% | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | No significant changes in resolution or peak area were observed with small, deliberate variations in flow rate, column temperature, and mobile phase composition. | The method should remain unaffected by small variations in method parameters. [4]|
References
- How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (2024, April 2).
- Acetamide Impurities - BOC Sciences.
- identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis - Benchchem.
- Pathways for the degradation of naphthalene, methylnaphthalenes,... - ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - Frontiers. (2021, March 8).
- Acetamide Impurities and Related Compound - Veeprho.
- Naphthalene Degradation Pathway - EAWAG BBD/PPS.
- Variability in Assembly of Degradation Operons for Naphthalene and its derivative, Carbaryl, Suggests Mobilization through Horizontal Gene Transfer - MDPI. (2019, July 27).
- HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (2025, June 15).
- Developing HPLC Methods - MilliporeSigma.
- Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 13. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cysteine Alkylation: A Comparative Analysis of Iodoacetamide and 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a foundational technique in proteomics, structural biology, and chemical probe development. The alkylation of cysteine’s thiol group prevents the formation of disulfide bonds, ensuring proteins remain in a reduced state, which is critical for accurate protein digestion, peptide mapping, and mass spectrometry analysis.[1][2]
The choice of alkylating agent is a critical decision point that can significantly impact experimental outcomes. The most common reagent, iodoacetamide (IAM), is known for its high reactivity.[3] However, concerns about its specificity have led to the exploration of alternatives, such as chloroacetamide derivatives. This guide provides an in-depth, objective comparison between the workhorse reagent, iodoacetamide, and a representative chloroacetamide, 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. We will dissect their reaction mechanisms, compare their performance based on available data for their respective classes, and provide validated protocols to empower you to make an informed decision for your specific application.
The Core Mechanism: A Tale of Two Halogens
Both iodoacetamide and chloroacetamide derivatives alkylate cysteine residues through the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The process begins with the deprotonation of the cysteine's thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻), a reaction favored at a slightly alkaline pH (typically 7.5-8.5).[4] This thiolate anion then attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide ion and forming a stable, irreversible thioether bond.[1][5]
The primary determinant of reactivity between these two classes of reagents is the nature of the halogen atom, which functions as the leaving group. Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base. Consequently, the activation energy for displacing iodide is lower, leading to a faster reaction rate for iodoacetamide compared to any chloroacetamide.[3][6]
Caption: SN2 mechanism of cysteine alkylation by haloacetamides.
Performance Showdown: Iodoacetamide vs. Chloroacetamides
Reactivity and Kinetics
Iodoacetamide is well-documented for its rapid and efficient alkylation of cysteine residues.[3] This high reactivity ensures that the alkylation step can often be completed in 30 minutes at room temperature.[7] In contrast, chloroacetamides exhibit slower reaction kinetics due to the poorer leaving group ability of chloride.[3] This means that to achieve the same degree of alkylation, chloroacetamide may require longer incubation times or higher temperatures, which can be detrimental to protein stability.
The bulky 4-methoxy-1-naphthylmethyl group on 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide likely introduces steric hindrance at the reaction site, potentially further decreasing its reaction rate compared to the simpler 2-chloroacetamide.
Specificity and Off-Target Reactions
This is where the distinction between the reagents becomes most critical.
-
Chloroacetamides: A key advantage of chloroacetamide-based reagents is their enhanced specificity for the highly nucleophilic cysteine thiol.[9][10] Studies have shown that chloroacetamide significantly reduces the level of off-target alkylation on residues like lysine, histidine, and N-termini compared to iodoacetamide.[9][10][11]
The Hidden Pitfall: Methionine Oxidation
While chloroacetamide offers superior specificity in terms of off-target alkylation, it introduces a significant and often overlooked side reaction: the oxidation of methionine residues.[12] Multiple studies have demonstrated that samples treated with chloroacetamide show a dramatic increase in methionine oxidation—up to 40% of all methionine-containing peptides—compared to a baseline of 2-5% with iodoacetamide.[9][10][13] This artifactual oxidation can be a major confounding factor, particularly in studies focused on redox signaling or post-translational modifications where the native oxidation state of methionine is of interest. Oxidation of tryptophan has also been observed.[9]
Data Summary: A Head-to-Head Comparison
| Feature | Iodoacetamide (IAM) | 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide |
| Reactive Group | Iodoacetamide | Chloroacetamide |
| Reaction Mechanism | SN2 Nucleophilic Substitution[4] | SN2 Nucleophilic Substitution |
| Relative Reactivity | High[3] | Lower (Inferred from Chloroacetamide)[3] |
| Primary Target | Cysteine Thiols[1][2] | Cysteine Thiols |
| Specificity | Lower; prone to off-target alkylation[3][4] | Higher (Inferred from Chloroacetamide)[9][10] |
| Key Side Reactions | Alkylation of Met, Lys, His, Asp, Glu, N-termini[4][8] | Significant oxidation of Methionine (up to 40%) and Tryptophan[9][10][13] |
| Optimal pH | 7.5 - 8.5[4] | 7.5 - 8.5 (Assumed) |
| Common Applications | Standard proteomics sample prep, peptide mapping, irreversible enzyme inhibition.[4] | Applications requiring higher specificity for cysteine where methionine oxidation is not a confounding factor or can be accounted for. |
Experimental Protocol: A Validated Workflow for Comparative Analysis
To determine the optimal reagent for your protein of interest, a direct comparative experiment is the most rigorous approach. This protocol is designed as a self-validating system to assess alkylation efficiency and side reactions.
Caption: Comparative workflow for evaluating alkylating agents.
Step-by-Step Methodology
-
Protein Solubilization and Reduction:
-
Rationale: Proteins must be denatured and disulfide bonds reduced to expose all cysteine residues for alkylation. Urea is a common denaturant, and Dithiothreitol (DTT) is a robust reducing agent.
-
Protocol:
-
Dissolve your protein sample in a denaturing buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0).
-
Add DTT to a final concentration of 10 mM.
-
Incubate for 60 minutes at 37°C.
-
Cool the sample to room temperature.
-
-
-
Alkylation:
-
Rationale: This step covalently caps the reduced cysteines. It is performed in the dark as iodoacetamide is light-sensitive. A molar excess of the alkylating agent over the reducing agent ensures complete reaction. We use a longer incubation for the chloroacetamide derivative to compensate for its lower reactivity.
-
Protocol:
-
Prepare fresh stock solutions of 1 M Iodoacetamide and 1 M 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide in a suitable solvent (e.g., the denaturation buffer).
-
For the Iodoacetamide sample , add the stock solution to a final concentration of 55 mM. Mix gently and incubate for 30 minutes at room temperature in complete darkness.
-
For the Chloroacetamide sample , add the stock solution to a final concentration of 55 mM. Mix gently and incubate for 60 minutes at room temperature in complete darkness.
-
-
-
Quenching:
-
Rationale: The reaction must be stopped to prevent the alkylating agent from reacting with the digestive enzyme (e.g., trypsin) added in the next step. Quenching is achieved by adding an excess of a thiol-containing reagent, like DTT.
-
Protocol: Add DTT to all samples to a final concentration of 20 mM to quench any unreacted alkylating agent.
-
-
Sample Preparation for Digestion:
-
Rationale: High concentrations of urea (>1 M) can inhibit trypsin activity. The sample must be diluted to reduce the urea concentration before digestion.
-
Protocol: Dilute the samples at least 8-fold with 50 mM Ammonium Bicarbonate to bring the urea concentration to 1 M or less.
-
-
Enzymatic Digestion and Analysis:
-
Rationale: The protein is cleaved into peptides for mass spectrometry analysis.
-
Protocol:
-
Add trypsin (or another protease) at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
Acidify the samples (e.g., with formic acid) to stop digestion and prepare them for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS. In your database search, be sure to include carbamidomethylcysteine (for IAM) or the corresponding modification for the chloroacetamide as a fixed modification. Crucially, for the chloroacetamide-treated sample, include oxidation of methionine as a variable modification to accurately assess this side reaction.
-
-
Conclusion and Expert Recommendations
The choice between iodoacetamide and a chloroacetamide derivative like 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is not a matter of one being universally superior, but rather a decision based on the specific demands of the experiment.
-
Consider a Chloroacetamide Derivative when specificity for cysteine is paramount and off-target alkylation of residues like lysine or histidine must be minimized. This is particularly relevant in chemical biology applications or when studying the function of specific non-cysteine residues. However, you must be prepared to account for the high potential for methionine oxidation. If your research involves redox biology or the native state of methionine, the artifactual oxidation caused by chloroacetamides could compromise your results, making iodoacetamide the safer choice despite its own set of off-target reactions.
Ultimately, by understanding the underlying chemistry and potential side reactions of each reagent class, researchers can design more robust experiments, leading to clearer and more reliable data.
References
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447. [Link][9][10]
-
ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link][10]
-
PRIDE. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE Archive. [Link][13]
-
ResearchGate. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. [Link][11]
-
Chemistry LibreTexts. (2019). Reactions of Cysteine. Chemistry LibreTexts. [Link][5]
-
Pearson. (n.d.). Write the mechanism for the reaction of a cysteine side chain with iodoacetic acid. Pearson. [Link]
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link][14]
-
ResearchGate. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link][15]
-
NCBI. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Oncohema Key. (2016). Alkylating Agents. Oncohema Key. [Link]
-
Chen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics. [Link][7]
-
ResearchGate. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. [Link][8]
-
Portland Press. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
-
Wikipedia. (n.d.). Alkylation. Wikipedia. [Link]
-
Government of Canada. (2009). 2-Chloroacetamide - information sheet. Canada.ca. [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
-
Matrix Science. (2017). Step away from the iodoacetamide. Matrix Science Blog. [Link]
-
PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. PubChem. [Link]
-
Wisconsin Department of Agriculture, Trade and Consumer Protection. (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. University of Wisconsin-Madison. [Link]
-
Kolpin, D. W., et al. (1996). Occurrence of Selected Pesticides and Their Metabolites in Near-Surface Aquifers of the Midwestern United States. Environmental Science & Technology. [Link]
-
Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Eurofins. [Link]
-
ResearchGate. (2009). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 14. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide structure by IR spectroscopy
An In-Depth Guide to the Structural Validation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide using Infrared Spectroscopy
This guide provides a comprehensive framework for the structural validation of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, a molecule of interest in synthetic and medicinal chemistry. We will delve into the principles of Infrared (IR) spectroscopy as a primary analytical tool, offering a detailed interpretation of its spectral features. Furthermore, this guide will objectively compare the utility of IR spectroscopy against other pivotal analytical techniques, providing a holistic perspective on robust structural elucidation for researchers, scientists, and drug development professionals.
The Imperative of Structural Validation
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety issues. The target molecule, 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, possesses several key functional groups whose presence and connectivity must be confirmed. IR spectroscopy serves as a rapid, reliable, and accessible first-line technique to verify the successful synthesis of the target scaffold by identifying these functional groups.
Deconstructing the Molecule: A Theoretical IR Analysis
Before any experimental work, a theoretical analysis of the molecule's structure allows us to predict the expected IR absorption bands. The vibrational modes of each functional group correspond to a specific energy, which translates to a characteristic wavenumber (cm⁻¹) in the IR spectrum.
The key functional components of our target molecule are:
-
Secondary Amide (-CONH-): This is a critical linkage formed during synthesis. We expect to see a single N-H stretching band (as it's a secondary amide) and the two highly characteristic "Amide I" and "Amide II" bands.[1]
-
Aromatic Naphthalene Ring: The C=C bonds within the fused rings and the C-H bonds attached to them will produce distinct absorptions.[2][3]
-
Alkyl C-H Bonds: These are present in the methylene (-CH₂-) bridge and the methoxy (-OCH₃) group.
-
Ether (C-O-C): The methoxy group's C-O bond will have a characteristic stretching vibration.
-
Alkyl Halide (C-Cl): The carbon-chlorine bond stretch is expected in the fingerprint region of the spectrum.[2][3]
The following table summarizes the predicted vibrational frequencies for our target molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Notes |
| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium, single peak. Its presence distinguishes it from a primary (two peaks) or tertiary (no peak) amide.[1] |
| Amide I (C=O Stretch) | 1680 - 1630 | Strong. This is one of the most prominent peaks in the spectrum. Its position is sensitive to hydrogen bonding.[4][5] | |
| Amide II (N-H Bend & C-N Stretch) | 1570 - 1515 | Strong, sharp. Forms a diagnostic pair with the Amide I band.[1] | |
| Aromatic System | Aromatic C-H Stretch | 3100 - 3000 | Medium to weak. Appears at a slightly higher frequency than alkyl C-H stretches.[2][3] |
| Aromatic C=C Stretch (in-ring) | 1600 - 1400 | Multiple bands, medium to weak.[2] | |
| C-H Out-of-Plane Bend ("oop") | 900 - 675 | Strong. The pattern can sometimes suggest the substitution pattern on the aromatic ring.[2] | |
| Alkyl Groups | Aliphatic C-H Stretch (-CH₂-, -CH₃) | 3000 - 2850 | Medium to strong.[6] |
| Ether | C-O Stretch | 1300 - 1000 | Strong. |
| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium to weak. Located in the complex fingerprint region, can be difficult to assign definitively.[2][3] |
Experimental Protocol: Acquiring the IR Spectrum
For reliable data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: Record a background spectrum. This is a critical step to subtract the IR absorptions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.
-
Sample Application: Place a small amount of the dry, solid 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical data collection range is 4000 - 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR Spectroscopy.
Spectral Interpretation: Validating the Structure
By comparing our hypothetical experimental spectrum with the predicted values, we can confirm the presence of the key functional groups.
| Peak # | Hypothetical Observed (cm⁻¹) | Predicted Range (cm⁻¹) | Assignment | Significance |
| 1 | 3305 | 3370 - 3170 | N-H Stretch | Confirms the presence of the secondary amide N-H bond. |
| 2 | 3055 | 3100 - 3000 | Aromatic C-H Stretch | Indicates the naphthalene aromatic system. |
| 3 | 2945, 2860 | 3000 - 2850 | Aliphatic C-H Stretch | Corresponds to the -CH₂- and -OCH₃ groups. |
| 4 | 1645 | 1680 - 1630 | Amide I (C=O Stretch) | Strong evidence for the amide carbonyl group.[1] |
| 5 | 1550 | 1570 - 1515 | Amide II (N-H Bend) | The presence of this strong band alongside the Amide I peak is a definitive signature of a secondary amide.[1] |
| 6 | 1590, 1480 | 1600 - 1400 | Aromatic C=C Stretch | Confirms the integrity of the naphthalene ring structure. |
| 7 | 1250 | 1300 - 1000 | C-O Stretch | Indicates the methoxy ether linkage. |
| 8 | 780 | 850 - 550 | C-Cl Stretch | Tentative assignment; confirms the likely presence of the chloroacetyl moiety.[3] |
The presence of the trio of peaks at 3305 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (Amide I), and 1550 cm⁻¹ (Amide II) provides compelling evidence that the amide coupling reaction was successful. The aromatic and aliphatic C-H stretches further support the overall carbon skeleton.
A Comparative Perspective: The Role of Orthogonal Methods
While IR spectroscopy is excellent for functional group identification, it provides limited information about the precise connectivity of atoms. For unequivocal structural proof, a multi-technique approach is the industry standard.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| FT-IR Spectroscopy | Functional groups present. | Fast, non-destructive, excellent for confirming amide formation.[5] | Provides no detailed connectivity data; fingerprint region can be ambiguous. |
| ¹H & ¹³C NMR | Detailed atom connectivity, chemical environment of each H and C, number of unique atoms. | Unambiguously confirms the substitution pattern on the naphthalene ring and the linkage between all fragments. | Requires more sample, more expensive instrumentation, longer acquisition time. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the elemental formula (High-Resolution MS) and provides structural clues from fragmentation. | Does not distinguish between isomers; fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Absolute 3D spatial arrangement of atoms in a crystal. | The "gold standard" for structure proof, providing bond lengths and angles. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
A Comprehensive Validation Workflow
A truly rigorous validation process integrates these techniques. IR spectroscopy is used as a rapid screening tool to confirm the reaction's success before committing to more time-consuming analyses.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Amide Infrared Spectroscopy: Determining Purity via Peak Analysis [eureka.patsnap.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Thin-Layer Chromatography (TLC) Profiling of Naphthyl Acetamides: A Comparative Guide to Stationary Phases and Solvent Systems
Naphthyl acetamides represent a highly versatile class of organic compounds. Simple derivatives like 1-naphthaleneacetamide (NAA amide) are widely utilized as agricultural plant growth regulators, while complex N-substituted 1-naphthylacetamides serve as critical pharmacophores in drug discovery (e.g., CDK-5 inhibitors) and materials science (e.g., unimolecular exciplexes)[1][2][3].
Thin-layer chromatography (TLC) remains the frontline analytical technique for monitoring the synthesis of these amides, evaluating their purity, and profiling their lipophilicity prior to HPLC scale-up[1][4]. This guide objectively compares the performance of different TLC stationary phases and solvent systems for naphthyl acetamides, providing mechanistic insights and field-proven experimental data.
Part 1: Mechanistic Insights—Causality in TLC Separations
The chromatographic behavior of naphthyl acetamides is dictated by their dual-natured molecular structure: a highly lipophilic, electron-rich naphthalene ring coupled with a polar, hydrogen-bonding amide moiety.
Normal-Phase TLC (Silica Gel 60 F254)
On unmodified silica gel, retention is driven by hydrogen bonding and dipole-dipole interactions. The amide carbonyl acts as a strong hydrogen bond acceptor, while the N-H (in primary and secondary amides) acts as a donor, anchoring the molecule to the free silanol (-SiOH) groups on the plate.
-
Non-polar solvents (e.g., Hexanes, Heptane): Push the lipophilic naphthyl group upward but cannot break the amide-silanol hydrogen bonds, resulting in low Rf values.
-
Polar modifiers (e.g., Ethyl Acetate, Methanol): Competitively bind to the silanol sites, disrupting the hydrogen bonds and eluting the naphthyl acetamide higher up the plate.
Reversed-Phase TLC (RP-18 F254s)
In reversed-phase TLC, the silica surface is end-capped with octadecyl carbon chains (C18), shifting the retention mechanism to hydrophobic partitioning. Here, the bulky naphthyl group strongly interacts with the stationary phase. RP-TLC is particularly valuable for determining the lipophilicity parameters ( logP ) of naphthyl acetamides[4]. For instance, "silicon switch" strategies that replace carbon with silicon in the acetamide linker yield sila-analogues that demonstrate notably higher lipophilicity (lower Rf values) on RP-18 plates compared to their carbon counterparts[5].
Part 2: Comparative Experimental Data
The following tables summarize the performance of various solvent systems and stationary phases for eluting different naphthyl acetamide derivatives.
Table 1: Normal-Phase TLC (Silica Gel) Performance Comparison
| Compound / Derivative | Solvent System (v/v) | Rf Value | Performance Notes & Causality |
| N-tert-butyl-2-(1-naphthyl)acetamide derivative | Hexane : Ethyl Acetate (1:1) | 0.50 | Optimal for routine monitoring. The 1:1 ratio perfectly balances the hydrophobic push of hexane with the H-bond disruption of EtOAc[3]. |
| 1-Naphthaleneacetamide-1,2-benziodoxol derivative | Chloroform : Methanol (20:1) | 0.42 | Ideal for highly polar or halogenated derivatives. Methanol acts as a strong competitor for silanol sites, preventing severe tailing[6]. |
| 1-Naphthyl acetamide side-chain (CDK-5 Inhibitor) | CH₂Cl₂ : MeOH : NH₄OH (95:5:0.1) | 0.51 | The addition of 0.1% NH₄OH neutralizes acidic silanols, sharpening the spot for basic nitrogen-containing derivatives[2]. |
Table 2: Reversed-Phase TLC (RP-18) Lipophilicity Profiling
| Compound Class | Solvent System (v/v) | Relative Rf Trend | Mechanistic Causality |
| Standard N-substituted-2-phenylacetamides | Methanol : Water (Various) | Moderate to High | Standard hydrophobic partitioning. Rf increases linearly as the fraction of the organic modifier (MeOH) increases[4]. |
| Sila-analogues of 1-naphthylacetamides | Acetonitrile : Water (Various) | Lower than C-analogues | Silicon has a larger atomic radius and lower electronegativity than carbon, increasing the overall lipophilicity and strengthening retention on the C18 phase[5]. |
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and eliminate artifacts (such as edge effects or spot tailing), the following self-validating protocol must be strictly adhered to when profiling naphthyl acetamides.
Step 1: Sample Preparation & Spotting
-
Dissolve 1–2 mg of the naphthyl acetamide in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Causality: Applying highly concentrated samples overloads the localized silanol sites, causing non-linear isotherms and severe spot tailing. Volatile solvents evaporate rapidly, keeping the application spot compact (≤ 2 mm diameter).
-
-
Use a glass micro-capillary to spot 1–2 μL of the solution onto a Silica Gel 60 F254 plate, exactly 1.5 cm from the bottom edge.
Step 2: Chamber Saturation
-
Line a glass developing chamber with a piece of filter paper.
-
Pour in the selected solvent system (e.g., Hexane:EtOAc 1:1) to a depth of 0.5 cm.
-
Seal the chamber and allow it to equilibrate for 15 minutes.
-
Causality: The filter paper acts as a wick, saturating the chamber's atmosphere with solvent vapor. This prevents the solvent from evaporating off the face of the TLC plate during development, which would otherwise cause the solvent front to migrate unevenly and artificially inflate Rf values.
-
Step 3: Development & Visualization
-
Place the plate in the chamber, ensuring the sample spots remain above the solvent level.
-
Allow the solvent to ascend until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.
-
Primary Visualization (UV 254 nm): Observe the plate under short-wave UV light.
-
Causality: The electron-rich, extended π -system of the naphthalene ring strongly absorbs UV light at 254 nm, quenching the green fluorescence of the plate's F254 indicator. The compound will appear as a distinct dark spot.
-
-
Secondary Visualization (PMA Stain): Dip the plate in a Phosphomolybdic acid (PMA) solution and heat at 120°C for 2 minutes. Naphthyl acetamides will appear as dark blue/green spots against a yellow background, confirming the presence of oxidizable organic material.
Part 4: Workflow Visualization
TLC method development and optimization workflow for naphthyl acetamide derivatives.
References
- BenchChem. "Application Notes and Protocols for the Synthesis of N-Substituted Amides using 2-(1-Naphthyl)ethanoyl Chloride." BenchChem,
- Soldatenko, A. S., et al. "Silicon chemistry as a novel source of chemical diversity in drug design.
- "Design and Synthesis of CDK-5 and MEK-5 Inhibitors." SciSpace.
- "Unimolecular Exciplexes by Ugi Four-Component Reaction." Frontiers in Chemistry, Nov 2019.
- "Supporting Information - Rsc.org." Royal Society of Chemistry.
- "Establishing Dependences between Different Lipophilic Parameters of New Potentially Biologically Active N-Substituted-2-Phenylacetamides." Oxford Academic, Jun 2014.
Sources
A Senior Application Scientist's Guide to Covalent Probes: Comparative Kinetics of Chloroacetamide vs. Bromoacetamide Derivatives
For researchers in drug development and chemical biology, the precise control of covalent bond formation is paramount. The selection of an electrophilic "warhead" is a critical decision that dictates the potency, selectivity, and overall success of a targeted covalent inhibitor or bioconjugation strategy. Among the arsenal of available electrophiles, α-haloacetamides are frequently employed due to their reactivity with nucleophilic residues, primarily cysteine.
This guide provides an in-depth comparison of two common classes of α-haloacetamides: chloroacetamide and bromoacetamide derivatives. We will dissect the fundamental principles governing their reactivity, present comparative kinetic data, and offer field-proven insights to guide your experimental design. The choice between a chloro- or bromo- moiety is not trivial; it is a nuanced decision that balances the speed of reaction against the precision of targeting.
The Underlying Chemistry: A Tale of Two Halogens
The reactivity of both chloroacetamide and bromoacetamide derivatives with biological nucleophiles, such as the thiol group of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this single, concerted step, the nucleophile attacks the carbon atom bearing the halogen, while the carbon-halogen bond simultaneously breaks, displacing the halide ion.
The rate of this SN2 reaction is critically dependent on the stability of the departing halide, known as the "leaving group". An ideal leaving group is one that is stable on its own after it detaches.[3][4] When comparing halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][5] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups because they are less likely to re-engage with the carbon center.[4][6]
The bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is because bromide is a larger, more polarizable ion, which allows the negative charge to be dispersed over a larger volume, rendering it more stable in solution.[3] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a faster reaction rate for bromoacetamide derivatives.[7]
Quantitative Kinetic Comparison
The difference in leaving group ability translates into a significant disparity in reaction rates. Experimental evidence consistently shows that bromoacetamide derivatives are substantially more reactive than their chloroacetamide counterparts.
Bromoacetamides have been demonstrated to be one to two orders of magnitude more reactive towards thiols than chloroacetamides.[1] This means that under identical conditions (concentration, pH, temperature), a reaction with a bromoacetamide derivative will proceed 10 to 100 times faster than with the corresponding chloroacetamide.
| Feature | Bromoacetamide Derivative | Chloroacetamide Derivative | Rationale & Implication |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) | Both are effective for cysteine alkylation.[8] |
| Relative Reactivity | High | Moderate to Low | Bromide is a superior leaving group to chloride, resulting in a faster SN2 reaction.[1][3][5] |
| Typical 2nd Order Rate Constant (vs. Thiol) | ~0.6 - 10 M⁻¹s⁻¹[9] | Generally 10-100x slower than bromoacetamides. | Bromoacetamides enable rapid conjugation or inhibition. Chloroacetamides allow for more controlled, slower reactions. |
| Selectivity Profile | Less selective | More selective | The high reactivity of bromoacetamides can lead to increased off-target reactions with other nucleophilic residues like methionine, histidine, or lysine.[8] Chloroacetamide's lower reactivity can provide greater specificity for highly reactive cysteines.[10] |
| Key Disadvantage | Potential for off-target modifications. | Slower reaction rates may be impractical for certain applications or require harsh conditions. | The choice is a trade-off between speed and precision. |
Note: The kinetic data are approximate and can vary based on the specific molecular scaffold, nucleophile, and reaction conditions (e.g., pH, solvent).[3][9]
Strategic Considerations for Application
The kinetic differences between chloro- and bromoacetamides are not merely academic; they have profound implications for experimental design in drug discovery and proteomics.
Targeted Covalent Inhibitors (TCIs)
In the design of TCIs, the reactivity of the electrophilic warhead must be finely tuned.[11] A warhead that is too reactive can lead to off-target covalent modifications throughout the proteome, causing toxicity.[11] Conversely, a warhead with insufficient reactivity may not achieve a high enough level of target engagement to be effective.
-
Bromoacetamides are often used in initial screening or when rapid, potent inhibition is the primary goal. Their high reactivity ensures target engagement can be observed quickly. However, this comes at the risk of reduced selectivity.
-
Chloroacetamides are increasingly favored for developing highly selective TCIs.[12][13] Their more moderate reactivity allows the non-covalent binding affinity of the scaffold to dominate the interaction, ensuring that the covalent bond forms preferentially with the intended target cysteine. This "tunability" makes them excellent candidates for optimizing a balance between potency and selectivity.[14]
Proteomics and Bioconjugation
In proteomics, haloacetamides are used to alkylate cysteine residues after disulfide bond reduction, preventing them from reforming and ensuring accurate protein analysis by mass spectrometry.[8][15]
-
Bromoacetamide (and more reactive Iodoacetamide) ensures rapid and complete alkylation, which is critical for quantitative proteomics workflows.[15] However, their high reactivity can lead to unwanted side-reactions, such as the alkylation or oxidation of methionine residues, which can complicate data analysis.[8][10]
-
Chloroacetamide is often considered a "gentler" alkylating agent.[15] While it requires longer incubation times or higher concentrations to achieve complete alkylation, it exhibits significantly fewer off-target modifications compared to its more reactive halogen counterparts.[10][15] For studies where preserving the integrity of other residues is critical, chloroacetamide is often the superior choice.
Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR Spectroscopy
To provide a self-validating system for your own research, this section details a robust protocol for directly comparing the reaction kinetics of a chloroacetamide and a bromoacetamide derivative with a model thiol, such as glutathione (GSH). This method monitors the consumption of reactants and formation of the product over time.
Materials:
-
Bromoacetamide derivative of interest
-
Chloroacetamide derivative of interest
-
Glutathione (GSH)
-
Deuterium Oxide (D₂O)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Internal standard for NMR (e.g., DSS or TMSP)
-
NMR spectrometer and tubes
Methodology:
-
Stock Solution Preparation:
-
Prepare concentrated stock solutions of your bromoacetamide and chloroacetamide derivatives in a compatible deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of GSH in the D₂O NMR buffer. The final pH of the reaction mixture should be carefully controlled and measured, as the thiolate anion is the reactive species.[9]
-
-
NMR Sample Preparation:
-
In an NMR tube, combine the GSH solution and NMR buffer containing the internal standard.
-
Place the tube in the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before adding the electrophile. This will serve as your t=0 reference.
-
To initiate the reaction, add a small, precise volume of the haloacetamide stock solution to the NMR tube, cap, invert gently to mix, and immediately re-insert into the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2-5 minutes for bromoacetamide, every 30-60 minutes for chloroacetamide). The frequency of acquisition should be adjusted based on the expected reaction rate.
-
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify a non-overlapping proton peak for the reactant (e.g., the α-protons next to the halogen) and the thioether product.
-
Integrate these peaks relative to the internal standard in each spectrum to determine the concentration of each species over time.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if [GSH] >> [haloacetamide]), the slope of this line will be equal to -kobs.
-
Compare the calculated rate constants for the chloroacetamide and bromoacetamide derivatives to determine their relative reactivity.
-
Conclusion
The choice between chloroacetamide and bromoacetamide derivatives is a strategic decision that hinges on the desired balance between reaction kinetics and selectivity. Bromoacetamides offer high reactivity for applications demanding speed and potency, such as in initial inhibitor screening or for ensuring complete alkylation in proteomics. However, this reactivity comes with a higher risk of off-target modifications. Chloroacetamides provide a more controlled, deliberate reaction, enabling the development of highly selective covalent probes and drugs where precision is paramount. By understanding the fundamental SN2 mechanism and the critical role of the halogen leaving group, researchers can make informed decisions, leveraging the distinct kinetic profiles of these valuable chemical tools to advance their scientific objectives.
References
- The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal. (2026). Vertex AI Search.
-
Špačková, N., et al. (2021). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal. [Link]
-
Isogai, T., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Medicinal Chemistry Letters. [Link]
-
Pals, J. A., et al. (2017). Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity. Toxicology and Applied Pharmacology. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. (2025). [Link]
-
de Witte, W. H. B., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
-
Pals, J. A., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. ResearchGate. [Link]
-
JPT Peptide Technologies. Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. [Link]
-
Catana, C., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal. [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
OpenStax. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry. (2023). [Link]
-
Wu, W. (2021). QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]
-
Sutanto, F., et al. (2020). Advanced approaches of developing targeted covalent drugs. Molecules. [Link]
-
Müller, M., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
-
de Witte, W. H. B., et al. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. [Link]
-
Gupta, V., et al. (2017). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling. [Link]
-
Sriram, V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]
-
Johnson, D. S. (2023). Only time will tell: Modelling the kinetics of covalent inhibitors. Read by QxMD. [Link]
-
de Witte, W. H. B., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. (2024). bioRxiv. [Link]
-
Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. (2024). Scholarly Community Encyclopedia. [Link]
-
Schwartz, P. (2018). kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. [Link]
-
Zhao, Z., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Chemical Biology. [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. [Link]
-
Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. (2026). bioRxiv. [Link]
-
Petracca, Y., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. [Link]
-
Tautermann, C. S., et al. (2020). Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate. [Link]
-
Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. (2015). ResearchGate. [Link]
-
Zhang, J., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors. [Link]
-
Aron, A. T., et al. (2015). Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. Accounts of Chemical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal - Oreate AI Blog [oreateai.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jpt.com [jpt.com]
Benchmarking 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CMNA) Against Standard Alkylating Agents
Prepared by: Senior Application Scientist, Chemoproteomics & Targeted Covalent Inhibitors (TCI)
In the development of targeted covalent inhibitors (TCIs) and the execution of activity-based protein profiling (ABPP), the choice of electrophilic warhead dictates both the depth of proteomic coverage and the fidelity of target engagement. Historically, small, highly reactive alkylating agents like iodoacetamide (IAA) and 2-chloroacetamide (CAA) have been the gold standards for global cysteine capping. However, as the field shifts toward fragment-based drug discovery and the targeting of cryptic allosteric sites, bulky, structurally complex electrophiles are required to benchmark selectivity and non-covalent pre-organization.
This guide provides a rigorous, data-driven benchmarking of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CMNA) against standard alkylating agents, detailing the mechanistic causality behind its unique reactivity profile and providing self-validating protocols for comparative analysis.
Mechanistic Profiling & Structural Causality
To understand why CMNA behaves fundamentally differently from IAA, CAA, or N-ethylmaleimide (NEM), we must deconstruct its structure and the resulting thermodynamic and kinetic consequences.
Standard agents like IAA are driven almost entirely by intrinsic chemical reactivity ( kchem ). They are small enough to access nearly any solvent-exposed nucleophile, leading to significant off-target effects, including the artifactual oxidation and alkylation of methionine, lysine, and the N-terminus during proteomic sample preparation[1].
Conversely, CMNA operates via a two-step kinetic mechanism:
-
Non-Covalent Pre-association ( KI ): The (4-methoxy-1-naphthyl)methyl moiety is a bulky, electron-rich, lipophilic group. It cannot easily access shallow, solvent-exposed cysteines due to severe steric clashes. Instead, it requires a complementary hydrophobic pocket. The electron-donating methoxy group enhances the polarizability of the naphthyl ring, driving strong π−π or cation- π interactions with adjacent aromatic residues (e.g., Trp, Phe, Tyr).
-
Covalent Inactivation ( kinact ): The chloroacetamide warhead is an SN2 electrophile with a poorer leaving group (chloride) compared to iodide. Its intrinsic reactivity is inherently dampened. Therefore, covalent bond formation only occurs efficiently when the high local concentration driven by the KI step forces the electrophile into perfect proximity and trajectory with a nucleophilic thiolate.
By benchmarking CMNA against standard agents, researchers can differentiate between hyper-reactive "nuisance" cysteines and truly ligandable allosteric pockets[2].
Comparative Performance Data
The following table synthesizes the quantitative benchmarking parameters of CMNA against standard alkylating agents used in proteomics and TCI discovery.
| Alkylating Agent | Warhead Reactivity ( kchem ) | Steric Bulk (Volume) | Cysteine Selectivity | Artifactual Off-Target Risk (Met/Lys/His) | Primary Application |
| Iodoacetamide (IAA) | Very High (Iodide leaving group) | Minimal | Low (Reacts with any exposed nucleophile) | Very High (Up to 80% Met carbamidomethylation under excess)[3] | Global reduction & alkylation (Shotgun proteomics) |
| 2-Chloroacetamide (CAA) | Moderate (Chloride leaving group) | Minimal | Moderate | High (Up to 40% Met oxidation observed)[4] | Global proteomics (Alternative to IAA) |
| N-Ethylmaleimide (NEM) | Very High (Michael addition) | Low | High (at neutral pH) | Moderate (Can react with primary amines at pH > 7.5) | Rapid thiol capping / Kinetic trapping |
| CMNA | Low (Sterically hindered Cl) | High (Naphthyl system) | Very High (Requires hydrophobic pocket) | Minimal (Intrinsic reactivity is too low for solvent-exposed Met/Lys) | Fragment-based TCI screening / Cryptic pocket discovery |
Self-Validating Experimental Protocols
To objectively benchmark CMNA against standard agents, experimental design must incorporate internal controls to rule out false positives (e.g., non-covalent adduction surviving ionization) and ensure quantitative rigor.
Protocol 1: Intact Protein LC-MS for Reaction Kinetics ( kinact/KI )
This protocol measures the time-dependent covalent modification of a purified target protein, establishing the kinetic superiority of CMNA in specific hydrophobic pockets versus the indiscriminate binding of IAA.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified target protein (containing the target cysteine) to 2 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).
-
Compound Incubation: Prepare a concentration gradient of CMNA (10 µM to 200 µM) and a parallel gradient of CAA. Initiate the reaction by adding the compounds to the protein aliquots at 25°C.
-
Timed Quenching (The Self-Validating Step): At specific time points (0, 5, 15, 30, 60 minutes), extract 10 µL of the reaction and immediately quench by adding 1 µL of 100 mM Dithiothreitol (DTT)[5]. Causality: DTT provides a massive excess of highly reactive thiols that instantly outcompete the protein for any unreacted electrophile, freezing the reaction precisely at the designated time point and preventing over-alkylation during LC-MS injection.
-
Negative Control Validation: Run a parallel incubation using a non-reactive analog of CMNA (e.g., replacing the chlorine with a methyl group). This ensures any mass shift observed is strictly due to covalent bond formation, not non-covalent adduction.
-
LC-MS Analysis: Analyze the quenched samples via intact protein LC-MS (e.g., Agilent Q-TOF). Deconvolute the spectra to calculate the ratio of unmodified to modified protein mass peaks.
-
Data Processing: Plot the pseudo-first-order rate constants ( kobs ) against compound concentration to extract KI (binding affinity) and kinact (maximum inactivation rate).
Protocol 2: Competitive isoTOP-ABPP for Proteome-Wide Selectivity
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is the gold standard for benchmarking the proteome-wide selectivity of a bulky electrophile like CMNA against the broad-spectrum reactivity of an alkyne-tagged iodoacetamide (IA-alkyne)[6].
Step-by-Step Methodology:
-
Proteome Extraction: Lyse cells (e.g., HEK293T) in native buffer (PBS, pH 7.4) using probe sonication. Centrifuge at 100,000 x g to separate soluble and membrane proteomes. Adjust protein concentration to 2 mg/mL.
-
Competitive Pre-incubation: Split the proteome into two arms. Treat Arm A with 50 µM CMNA and Arm B with DMSO (Vehicle control) for 1 hour at 37°C. Causality: CMNA will selectively covalently occupy cysteines residing in accommodating hydrophobic pockets, blocking them from subsequent labeling.
-
Broad-Spectrum Labeling: Add 100 µM IA-alkyne to both arms for 1 hour at room temperature to label all remaining unblocked, reactive cysteines[7].
-
Click Chemistry (Isotopic Tagging): Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC). React Arm A (CMNA-treated) with a "Heavy" isotopically labeled biotin-azide tag, and Arm B (DMSO) with a "Light" tag.
-
Pooling and Enrichment: Combine Arm A and Arm B in a 1:1 ratio. Self-Validation: Pooling the samples before enrichment ensures that any downstream losses during avidin affinity purification or tryptic digestion affect both states equally, eliminating sample-prep bias.
-
Digestion and LC-MS/MS: Enrich biotinylated proteins on streptavidin beads, perform on-bead tryptic digestion, and analyze the released peptides via Data-Independent Acquisition (DIA) LC-MS/MS[6].
-
Quantification: Calculate the Light/Heavy (R) ratio for each identified cysteine. An R≈1 indicates the cysteine was not targeted by CMNA. An R>4 indicates highly selective target engagement by CMNA.
Workflow Visualization
Below is the logical flow of the competitive isoTOP-ABPP methodology, illustrating how the broad-spectrum reactivity of standard agents is leveraged to benchmark the precise selectivity of CMNA.
Competitive isoTOP-ABPP workflow for benchmarking CMNA selectivity.
References
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues National Institutes of Health (NIH) / PubMed[Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Journal of Proteome Research - ACS Publications[Link]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification ResearchGate[Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots National Institutes of Health (NIH) / PMC[Link]
-
Chemical proteomics for a comprehensive understanding of functional activity and the interactome RSC Publishing[Link]
-
Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry Journal of the American Chemical Society (JACS)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide proper disposal procedures
The management and disposal of reactive organic intermediates, such as 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CAS: 861225-85-6) , require rigorous adherence to institutional environmental health and safety (EHS) protocols. As a chloroacetamide derivative, this compound possesses specific electrophilic properties that dictate its handling and waste categorization.
This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step operational protocols for the safe lifecycle management and disposal of this compound [1].
Chemical Profiling and Disposal Causality
To design a self-validating disposal protocol, one must first understand the chemical causality driving the safety requirements. 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide contains an α -chloro amide moiety. This functional group is a known alkylating agent, capable of reacting with nucleophiles (such as thiols and amines found in biological systems) [2].
Furthermore, the presence of covalently bound chlorine classifies this compound strictly as halogenated organic waste . Improper incineration of halogenated compounds at low temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal must be routed exclusively through high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas [3].
Table 1: Hazard Profile and Waste Categorization
| Property | Operational Implication |
| Chemical Class | Halogenated Organic Amide |
| Primary Reactivity | Electrophilic (Alkylating agent); avoid mixing with strong nucleophiles or strong bases in waste streams. |
| Waste Stream Category | Halogenated Organic Waste (Strict segregation required). |
| Thermal Decomposition | Emits toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. |
| Recommended Destruction | High-temperature EHS-contracted incineration with flue-gas scrubbing. |
Step-by-Step Disposal Methodology
The following protocol establishes a closed-loop, self-validating system for waste generation, containment, and transfer. Do not attempt to chemically neutralize or treat this compound in the laboratory (e.g., via base hydrolysis) unless it is part of a validated, EHS-approved experimental protocol, as incomplete hydrolysis can generate hazardous byproducts.
Step 1: Source Segregation
-
Action: Isolate all waste containing 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide from non-halogenated solvent waste.
-
Validation: Ensure the receiving waste carboy or container is explicitly designated for "Halogenated Organics." Mixing with non-halogenated waste significantly increases institutional disposal costs and violates Resource Conservation and Recovery Act (RCRA) guidelines [3].
Step 2: Primary Containment
-
Action: Collect solid waste (e.g., contaminated weighing paper, empty vials, or crystallized product) in a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass containers are required.
-
Validation: Inspect the container for structural integrity. The container must remain sealed at all times except when actively adding waste to prevent the fugitive emission of potentially sensitizing dust.
Step 3: RCRA-Compliant Labeling
-
Action: Immediately affix a hazardous waste tag to the container upon the first drop of waste entering it.
-
Validation: The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide. Do not use abbreviations, acronyms, or structural formulas. Check the boxes for "Toxic" and "Halogenated."
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed, labeled container in a designated SAA at or near the point of generation (e.g., inside a certified fume hood or a vented flammable storage cabinet).
-
Validation: Ensure the primary container is placed within a secondary containment tray capable of holding 110% of the primary container's volume.
Step 5: Institutional Transfer
-
Action: Once the container is full, or reaches the institutional time limit (typically 90 to 180 days depending on generator status), submit a waste pickup request to your institutional EHS department.
-
Validation: EHS will transfer the material to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration.
Waste Stream Workflow Visualization
The following diagram illustrates the logical flow of halogenated waste management, ensuring continuity of custody from the laboratory bench to final destruction.
Workflow for the segregation and disposal of halogenated organic waste.
References
Personal protective equipment for handling 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
Comprehensive Safety and Operational Guide for Handling 2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
As an application scientist in drug development and chemical biology, handling reactive intermediates requires moving beyond basic compliance and understanding the mechanistic "why" behind safety protocols. 2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide (CAS: 861225-85-6) is a potent electrophilic probe and synthetic intermediate [1]. Like all chloroacetamide derivatives, its utility in covalent modification is exactly what makes it a severe occupational hazard.
This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring both scientific integrity and personnel protection.
Mechanistic Toxicology: Understanding the Hazard
To design a self-validating safety protocol, we must first understand the chemical logic of the threat. Chloroacetamides are potent alkylating agents. The α -chloroamide moiety undergoes rapid SN2 nucleophilic substitution when exposed to biological nucleophiles, particularly the thiol groups of cysteine residues in proteins or cellular glutathione [3].
When this covalent modification occurs on epidermal proteins, it causes "haptenation"—the immune system recognizes the modified protein as foreign, triggering severe allergic contact dermatitis (Skin Sensitization, Category 1) [2]. Systemic absorption can deplete hepatic glutathione, leading to acute toxicity. Understanding this mechanism dictates our zero-tolerance approach to dermal and inhalation exposure.
Fig 1. Mechanistic pathway of chloroacetamide-induced skin sensitization and toxicity.
Quantitative Hazard Summary Based on class-wide data for chloroacetamide derivatives, the following hazard classifications apply:
| Hazard Category | Classification | Quantitative Data / Indicator | Mechanistic Consequence |
| Acute Oral Toxicity | Category 3 | LD50 (Rat): ~138 mg/kg [2] | Systemic glutathione depletion |
| Skin Sensitization | Category 1 | Allergic contact dermatitis | Covalent protein haptenation |
| Reproductive Toxicity | Category 2 | Suspected fertility damage [2] | Cellular alkylation stress |
| Aquatic Toxicity | Harmful | Long-lasting effects [3] | Environmental persistence |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling reactive alkylating agents, particularly when solvents are involved.
| PPE Category | Required Specification | Operational Justification (Causality) |
| Eye/Face | ANSI Z87.1 Goggles + Face Shield | Prevents mucosal alkylation from aerosolized fine powders during weighing. |
| Hands (Dry) | Double Nitrile (>0.11 mm) | Sufficient for solid particulates. The outer glove must be discarded immediately if contaminated. |
| Hands (Wet) | Butyl Rubber or Laminate | Solvents like DMSO/DMF rapidly permeate nitrile, acting as transdermal carriers for the electrophile. |
| Body | Tyvek Lab Coat or Apron | Prevents dust accumulation on woven cotton, mitigating chronic re-exposure and sensitization. |
| Respiratory | N95/P100 Particulate Respirator | Mandatory if handled outside a certified fume hood to prevent respiratory tract alkylation [3]. |
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step of the handling protocol is designed to verify the safety of the previous step before proceeding.
Fig 2. Standard operational workflow for handling reactive chloroacetamide derivatives.
Step-by-Step Methodology:
Phase 1: Pre-Operation Setup & Validation
-
Fume Hood Validation: Verify the fume hood face velocity is between 100–120 fpm. Self-Validation: Tape a small piece of tissue to the sash; it should pull inward steadily. Do not proceed if the airflow alarm is active.
-
Workspace Clearance: Remove all incompatible materials from the hood, specifically strong oxidizers, strong acids, and strong bases, which can trigger hazardous decomposition into nitrogen oxides and hydrogen chloride gas [3].
Phase 2: Weighing and Transfer
-
Static Elimination: Activate an antistatic ionizer fan near the analytical balance. Causality: Chloroacetamides are often fine powders; static charge causes them to repel from spatulas and aerosolize, creating a severe inhalation hazard.
-
Enclosed Transfer: Weigh the required mass into a pre-tared, sealable glass vial using a disposable anti-static spatula.
-
In-Hood Solubilization: Add your reaction solvent (e.g., DMSO, DMF) directly to the vial inside the fume hood. Cap the vial tightly before vortexing. Causality: Dissolving the compound eliminates the dust hazard before the material is moved to the bench or incubator.
Phase 3: Quenching and Decontamination
-
Tool Quenching: Submerge all contaminated spatulas and weigh boats in a bath of 1M NaOH or 5% sodium thiosulfate for 30 minutes. Causality: The strong nucleophiles ( OH− or S2O32− ) rapidly displace the α -chloride via SN2 , neutralizing the electrophilic threat before the tools leave the hood.
-
Surface Wash: Wipe down the balance and hood surface with a damp soapy cloth, followed by a thiosulfate wipe.
Spill Response & Emergency Decontamination
In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization.
Solid Spill Recovery Protocol:
-
Dust Suppression: Do NOT sweep dry. Gently overlay the spill with damp absorbent paper to suppress aerosolization [2].
-
Collection: Use a non-sparking plastic scoop to transfer the damp material into a dedicated hazardous waste container.
-
Chemical Neutralization: Wash the affected area with a 5% sodium thiosulfate solution, leave for 15 minutes to quench residual electrophiles, then wash with soap and water.
Liquid Spill (Dissolved in Solvent) Protocol:
-
PPE Upgrade: Immediately switch to butyl rubber gloves if the solvent is DMSO or DMF, as these solvents will rapidly carry the toxic compound through standard nitrile gloves.
-
Absorption: Overlay the spill with universal chemical absorbent pads.
-
Ventilation: Ensure the fume hood sash is fully open to extract solvent vapors, and dispose of the pads in a sealed, labeled container.
Waste Disposal Plan
Improper disposal of alkylating agents poses severe risks to downstream waste handlers and the environment.
-
Segregation: Classify and segregate all waste containing this compound as "Halogenated Organic Waste" or "Toxic Organic Solid" .
-
Aqueous Waste: Do not empty into drains [3]. Aqueous washes from decontamination should be collected and labeled as toxic aqueous waste.
-
Destruction: Offer surplus and non-recyclable solutions to a licensed disposal company. The standard destruction method involves dissolving the material in a combustible solvent and incinerating it in a chemical scrubber equipped to handle hydrogen chloride gas.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
